Fast Yellow AB
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2706-28-7 |
|---|---|
Molecular Formula |
C12H11N3NaO6S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21); |
InChI Key |
MDQQLIJKUMAGKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
79873-36-2 2706-28-7 74543-21-8 |
Pictograms |
Irritant |
Related CAS |
79873-36-2 74543-21-8 |
Synonyms |
C.I. acid yellow 9 |
Origin of Product |
United States |
Foundational & Exploratory
Fast Yellow AB chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fast Yellow AB, also known as Acid Yellow 9, is an azo dye that was historically used as a food colorant under the E number E105. Due to toxicological concerns, its use in food products is now prohibited in Europe and the United States.[1][2] Despite its delisting as a food additive, this compound remains a compound of interest in various scientific fields. It serves as a crucial analytical reference standard for the detection and quantification of azo dyes in consumer goods. Furthermore, its chemical properties make it a valuable model compound for environmental studies, particularly in the development of remediation technologies for textile and industrial wastewater. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound is an anionic monoazo dye characterized by the presence of two benzenesulfonic acid groups, which confer its water solubility. The molecule consists of two substituted benzene rings linked by an azo group (-N=N-).
DOT Script for Chemical Structure of this compound
Caption: Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[3][4][5] |
| Synonyms | Fast Yellow, Acid Yellow, Food Yellow 2, C.I. 13015[1][3][4][5] |
| CAS Number | 2706-28-7 (acid form)[1][4][6] |
| 79873-36-2 (disodium salt)[7][8] | |
| Molecular Formula | C12H11N3O6S2[3][4][9] |
| InChI Key | FPVGTPBMTFTMRT-UHFFFAOYSA-L[7] |
| SMILES | Nc1ccc(cc1OS(O)=O)/N=N/c2ccc(OS(O)=O)cc2[3] |
Physicochemical and Spectral Properties
This compound is a bright yellow, crystalline powder. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 357.36 g/mol [3][4][9] |
| Melting Point | 102-104 °C[9] |
| Solubility | Soluble in water and ethanol[9] |
| Physical Form | Fine crystalline powder[9] |
| UV-Vis λmax | ~420 nm |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a classic example of a two-step azo dye synthesis involving diazotization and azo coupling.[7]
DOT Script for Synthesis Workflow of this compound
Caption: Synthesis workflow of this compound.
Methodology:
-
Diazotization of 4-aminobenzenesulfonic acid:
-
Dissolve 4-aminobenzenesulfonic acid (sulfanilic acid) and sodium carbonate in water, heating gently to facilitate dissolution.
-
Cool the solution to room temperature and add a solution of sodium nitrite in water.
-
Chill the resulting mixture in an ice-water bath to maintain a temperature between 0-5 °C.
-
Slowly add this mixture to a beaker containing hydrochloric acid over ice, ensuring the temperature does not exceed 5 °C. This reaction forms the 4-sulfobenzenediazonium chloride intermediate. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[7]
-
-
Azo Coupling:
-
In a separate flask, dissolve 2-aminobenzenesulfonic acid in a sodium hydroxide solution.
-
Cool this solution in an ice-water bath.
-
Slowly add the previously prepared cold diazonium salt solution to the 2-aminobenzenesulfonic acid solution with constant stirring.
-
Maintain the mixture in the ice-water bath with stirring for an additional 10-15 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
The crude this compound will precipitate out of the solution.
-
Collect the product by vacuum filtration.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified this compound.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with a photodiode array (PDA) or UV-Vis detector is a common method for the identification and quantification of this compound in various matrices, such as food and beverage samples.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate at pH 6.8) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The detector is set to monitor the absorbance at the λmax of this compound, which is approximately 420 nm.
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas carbonated samples by sonication. Dilute the sample with deionized water and filter through a 0.45 µm syringe filter before injection.
-
Solid Samples (e.g., candies, powders): Dissolve a known weight of the sample in a suitable solvent, which may require heating or sonication. Centrifuge or filter the solution to remove any insoluble matter. Further dilution may be necessary to bring the analyte concentration within the calibration range.
-
-
Quantification: Create a calibration curve by injecting standard solutions of this compound at known concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.
Applications
-
Analytical Standard: this compound is used as a reference standard for the quantification of azo dyes in various consumer products, including drinks and candies, using techniques like reversed-phase HPLC with photodiode array detection and high-performance thin-layer chromatography (HPTLC).
-
pH Indicator: Due to its ability to change color in response to varying pH levels, it can be used as a pH indicator in titrations and other analytical chemistry applications.[7]
-
Environmental Science: As a representative water-soluble azo dye, this compound is a key compound in studies focused on the remediation of wastewater from textile and other industries. Its structural features, particularly the azo bond, are of central interest in the development of degradation technologies.[7]
Safety and Toxicology
This compound is considered a harmful substance and is no longer permitted for use as a food dye in Europe and the USA.[1][3][4][5][9] Toxicological data has indicated potential health risks, and it has been implicated in non-atopic asthma.[1][3][9] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. About: this compound [dbpedia.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. krackeler.com [krackeler.com]
Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid
An In-depth Technical Guide to the Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic Acid
Introduction
2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, also known by the synonym 4-Aminoazobenzene-3,4'-disulfonic acid, is an azo dye characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.[1][2] Azo compounds are of significant industrial importance, widely used as colorants in the textile, printing, and paper industries.[1] The synthesis of this molecule is a classic example of electrophilic aromatic substitution, achieved through a two-stage diazotization-coupling reaction.
This guide provides a detailed technical overview of the synthesis pathway, experimental protocols, and reaction mechanisms for the preparation of this compound, intended for an audience of researchers and chemical synthesis professionals.
Synthesis Pathway Overview
The synthesis is executed in two primary stages. The first stage involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) to form a reactive diazonium salt intermediate. The second stage is the azo coupling of this intermediate with orthanilic acid (2-aminobenzenesulfonic acid), which acts as the coupling component.
Caption: Overall workflow for the two-stage synthesis process.
Experimental Protocols
The following protocols are synthesized from standard laboratory procedures for diazotization and azo coupling reactions.[3][4][5]
Part A: Preparation of 4-Sulfobenzenediazonium Chloride
-
Dissolution of Sulfanilic Acid : In a 250 mL beaker, combine sulfanilic acid (e.g., 1.73 g, 10 mmol) and anhydrous sodium carbonate (0.53 g, 5 mmol) with 50 mL of water. Warm the mixture gently in a water bath until a clear solution is obtained.
-
Preparation for Diazotization : Cool the solution to room temperature, then add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water and stir until dissolved.
-
Formation of Diazonium Salt : Submerge the beaker in an ice-salt bath to cool the solution to 0-5 °C. While maintaining vigorous stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol) dropwise.[5] A fine, white precipitate of the 4-sulfobenzenediazonium salt should form.[3]
-
Verification : Test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper; an immediate blue-black color indicates excess. The reaction mixture should be kept cold in the ice bath for the next step.
Part B: Azo Coupling with Orthanilic Acid
-
Preparation of Coupling Solution : In a separate 400 mL beaker, dissolve orthanilic acid (1.73 g, 10 mmol) in 50 mL of water. If necessary, a small amount of mild alkali can be used to aid dissolution, followed by re-acidification.
-
Coupling Reaction : While maintaining a temperature of 5-15 °C and vigorous stirring, slowly add the cold suspension of 4-sulfobenzenediazonium chloride from Part A to the orthanilic acid solution.
-
pH Control : The pH of the reaction mixture is critical for successful coupling with a primary aryl amine and should be maintained in the range of 0.2 to 1.5.[6] Monitor the pH and, if necessary, add a mild alkali like sodium acetate solution to adjust it as the reaction progresses.[6]
-
Reaction Completion : Continue to stir the mixture in the ice bath for 1-2 hours. The formation of the colored product indicates the progress of the coupling reaction.
Part C: Isolation and Purification
-
Precipitation : Once the reaction is complete, the product may precipitate directly. To enhance precipitation, add a saturated sodium chloride (NaCl) solution ("salting out") and stir for 30 minutes in the cold.
-
Filtration : Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Drying : Press the solid between two pieces of filter paper to remove excess water and then allow it to air-dry completely. The final product is a yellow crystalline solid.[1]
Quantitative Data Summary
The table below outlines the reagents for a representative 10 mmol scale synthesis.
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 10 | 1.73 g | Starting Material (Amine) |
| Orthanilic Acid | C₆H₇NO₃S | 173.19 | 10 | 1.73 g | Starting Material (Coupler) |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 5 | 0.53 g | Base (to dissolve sulfanilic acid) |
| Sodium Nitrite | NaNO₂ | 69.00 | 11 | 0.76 g | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | ~30 | ~2.5 mL (conc.) | Acid Catalyst |
| Sodium Chloride | NaCl | 58.44 | - | As needed | Salting-out Agent |
Note: Yields for azo coupling reactions can vary significantly based on precise pH control, temperature, and purity of reagents.
Reaction Mechanism
The core of the synthesis is the azo coupling step, which is an electrophilic aromatic substitution reaction. The positively charged diazonium ion is a weak electrophile that attacks the electron-rich aromatic ring of the coupling component (orthanilic acid). The amino group (-NH₂) of orthanilic acid is a strongly activating, ortho-, para-directing group. Due to steric hindrance at the ortho position, the coupling occurs predominantly at the para position relative to the amino group.
Caption: The azo coupling proceeds via an electrophilic attack.
Conclusion
The synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid is a robust and well-established procedure rooted in the fundamental principles of aromatic chemistry. Success hinges on careful control of reaction parameters, particularly maintaining low temperatures during diazotization to prevent decomposition of the diazonium salt and precise pH regulation during the coupling stage to ensure optimal electrophilic substitution. This guide provides the necessary framework for the successful laboratory preparation of this important azo compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Aminoazobenzene-3,4'-disulfonic acid | 101-50-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
In-Depth Technical Guide: Fast Yellow AB (CAS No. 2706-28-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fast Yellow AB, also known as Acid Yellow 9, is an organic compound classified as an azo dye. Historically, it was utilized as a colorant in food products under the E number E105. However, due to toxicological concerns, its application in the food industry has been discontinued in both Europe and the United States.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. The information is intended to support researchers and scientists in various fields, including but not limited to, toxicology, analytical chemistry, and environmental science.
Physicochemical Properties
This compound is a yellow, water-soluble solid.[5] Its chemical structure features an azo bridge (-N=N-) connecting two substituted benzene rings, a characteristic of azo dyes. The presence of sulfonic acid groups imparts its solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1][3] |
| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2, E105 | [1][3] |
| CAS Number | 2706-28-7 | [3] |
| Molecular Formula | C12H11N3O6S2 | [1] |
| Molecular Weight | 357.36 g/mol | [1] |
| Melting Point | 102-104 °C | [1] |
| Solubility | Soluble in water | [5] |
| LogP (Predicted) | -2.3 | |
| pKa (Predicted) | Not readily available | |
| UV-Vis λmax | 420 nm, 491 nm | [6] |
Synthesis
The synthesis of this compound is a classic example of azo coupling, a two-step process involving diazotization followed by a coupling reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of Sulfanilic Acid
-
Dissolve a specific molar equivalent of sulfanilic acid in an aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature.
-
Acidify the mixture with hydrochloric acid to generate the diazonium salt of sulfanilic acid. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
Step 2: Azo Coupling
-
In a separate vessel, prepare a solution of the coupling agent, 2-aminobenzenesulfonic acid, under alkaline conditions.
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with constant stirring.
-
Maintain the temperature below 10 °C during the addition.
-
The azo coupling reaction will proceed, resulting in the formation of this compound.
-
The product can then be isolated by precipitation (e.g., by adding sodium chloride) and purified by recrystallization.
Analytical Methodologies
The detection and quantification of this compound in various matrices are crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of this compound, even in complex mixtures.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 420 nm |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
Experimental Protocol: HPLC Analysis of this compound in a Water Sample
-
Sample Preparation: Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter. If the expected concentration is high, dilute the sample with deionized water.
-
Standard Preparation: Prepare a series of standard solutions of this compound in deionized water with known concentrations to create a calibration curve.
-
Chromatographic Analysis: Inject the prepared sample and standards into the HPLC system using the parameters outlined in Table 2.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standards. Quantify the concentration using the calibration curve generated from the standard solutions.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler and more rapid method for determining the concentration of this compound in solutions, particularly for monitoring reaction kinetics or degradation studies.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Instrument Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the maximum absorbance of this compound (around 420 nm or 491 nm).
-
Blank Measurement: Use the solvent (e.g., deionized water) as a blank to zero the instrument.
-
Measurement: Measure the absorbance of the sample solution containing this compound.
-
Quantification: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye in the sample.
Toxicological Information
The primary concern regarding this compound is its potential adverse health effects, which led to its prohibition as a food additive.
Regulatory Status
This compound is no longer permitted for use in food products in the European Union and the United States.[1][2][3][4]
Known Health Effects
The available toxicological data indicates that this compound is harmful.[1][2][3][4] It has been specifically implicated in non-atopic asthma.[1][3] However, detailed quantitative toxicological data, such as the median lethal dose (LD50), and the specific mechanisms of toxicity are not well-documented in publicly available literature.
Azo Dye Metabolism and Potential Toxicity
Azo dyes, in general, can be metabolized by azoreductases present in the gut microbiota and the liver. This metabolic cleavage of the azo bond can lead to the formation of aromatic amines. Some aromatic amines are known to be carcinogenic or have other toxic effects. The potential for this compound to be metabolized into harmful aromatic amines is a significant toxicological concern.
Conclusion
This compound (CAS No. 2706-28-7) is a synthetic azo dye with well-characterized physicochemical properties. While its synthesis and analytical detection are based on established chemical principles, its use is now primarily for research and as an analytical standard due to its demonstrated adverse health effects. Further research is warranted to fully elucidate its toxicological profile and mechanisms of action. The information presented in this guide is intended to serve as a valuable resource for professionals in the scientific community engaged in research involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 3. Fast_Yellow_AB [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 6. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Molar Mass and Molecular Formula of Fast Yellow AB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Yellow AB, also known by several synonyms including Acid Yellow 9 and Food Yellow 2, is an azo dye.[1] Historically used as a food colorant (E number E105), its application in food and beverages has been discontinued in Europe and the United States due to toxicological concerns.[1][2] Currently, its primary utility is as an analytical reference standard in various research and quality control settings.[1][3] This technical guide provides an in-depth overview of the molar mass and molecular formula of this compound, supported by a summary of the experimental methodologies employed for their determination.
Physicochemical Properties of this compound
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application as a reference standard and in the development of analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1][2] |
| Molecular Formula | C₁₂H₁₁N₃O₆S₂ | [2][4] |
| Molar Mass | 357.36 g/mol | [2][4][5][6] |
| CAS Number | 2706-28-7 | [2] |
| Synonyms | Fast Yellow, Acid Yellow, C.I. 13015, C.I. 14270, Food Yellow 2 | [2] |
Determination of Molar Mass and Molecular Formula: Experimental Protocols
The determination of the molar mass and molecular formula of an organic compound such as this compound is a fundamental step in its characterization. This process typically involves a combination of analytical techniques to elucidate the elemental composition and the overall molecular weight.
Elemental Analysis for Empirical Formula Determination
The empirical formula, which represents the simplest whole-number ratio of atoms in a compound, is determined through elemental analysis. For organic compounds, this is often achieved via combustion analysis.
Methodology:
-
Sample Combustion: A precisely weighed sample of the organic compound is combusted in a furnace in the presence of excess oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).
-
Product Separation and Quantification: The combustion products are passed through a series of absorption tubes. One tube contains a substance that absorbs water, and another contains a substance that absorbs carbon dioxide. The mass of each tube is measured before and after the combustion to determine the mass of H₂O and CO₂ produced.
-
Elemental Mass Calculation: From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample can be calculated. If other elements like nitrogen or sulfur are present, additional analytical methods are employed for their quantification.
-
Mole Ratio Determination: The mass of each element is converted to moles. The mole ratios of the elements are then calculated by dividing the number of moles of each element by the smallest number of moles.
-
Empirical Formula Derivation: The resulting mole ratios are rounded to the nearest whole numbers to establish the empirical formula.
Mass Spectrometry for Molecular Weight and Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can also aid in confirming its molecular formula.
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer and is ionized by one of several methods (e.g., Electron Ionization - EI). This process forms a molecular ion (M⁺), which is a radical cation with the same molecular weight as the original molecule.
-
Acceleration: The newly formed ions are accelerated by an electric field, imparting them with the same kinetic energy.
-
Deflection: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.
-
Detection: A detector measures the m/z ratio of the deflected ions and their relative abundance. The peak with the highest m/z value typically corresponds to the molecular ion, thus providing the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of an organic compound like this compound, integrating the experimental protocols described above.
Caption: Logical workflow for the identification of this compound.
Conclusion
The accurate determination of the molar mass and molecular formula of this compound is fundamental to its use as an analytical standard. The combination of elemental analysis and mass spectrometry provides a robust framework for the complete characterization of this and other organic compounds. The methodologies outlined in this guide represent standard practices in the field of analytical chemistry and are essential for ensuring the identity and purity of chemical substances used in research and development.
References
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. ck12.org [ck12.org]
- 3. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 6. quora.com [quora.com]
Spectroscopic Profile of Acid Yellow 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 9, a monoazo dye also known as C.I. 13015, has been utilized in various industrial applications, including textile dyeing and paper coloring.[1] Its chemical structure, characterized by an azo bridge connecting two substituted benzene rings, gives rise to its distinct chromophoric properties. Understanding the spectroscopic signature of Acid Yellow 9 is crucial for its identification, characterization, and for studying its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the available spectroscopic data for Acid Yellow 9, details of the experimental protocols for its analysis, and a visualization of its biodegradation pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Acid Yellow 9 is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉N₃Na₂O₆S₂ | [1][2] |
| Molecular Weight | 401.32 g/mol | [2] |
| CAS Number | 2706-28-7 | [1] |
| Appearance | Red-light yellow solid | [1] |
| Solubility | Insoluble in water, soluble in ethanol | [1] |
Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of Acid Yellow 9 is sensitive to the pH of the solution. In aqueous solutions, it exhibits characteristic absorption bands in both the UV and visible regions. These bands are attributed to n-π* and π-π* electronic transitions within the azo group and the aromatic rings.[3]
Table 1: UV-Vis Absorption Maxima of Acid Yellow 9 in Aqueous Solution at Different pH Values
| pH | λmax (nm) - UV Region | λmax (nm) - Visible Region | Observations |
| Basic | 263 | 390 | Yellow solution |
| Acidic (pH 1.40 - 0.44) | 307 | 500 | Transition from orange to red |
Data sourced from MDPI[3]
The color of Acid Yellow 9 in an aqueous solution changes from yellow to orange and then to red as the pH decreases.[3] This is due to the protonation of the azo group, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.[3]
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is a valuable tool for studying the structural changes of Acid Yellow 9 upon protonation.
Table 2: Key Raman Bands of Acid Yellow 9 in a Multilayer Film at Different pH Values
| Wavenumber (cm⁻¹) | Assignment | Observation with Decreasing pH |
| 1563 | C=N stretching | Intensity increases |
| 1420 | Protonated N=N stretching | Intensity increases |
| 1176 | Protonated N=N stretching | Intensity increases |
| 1153 | C-N stretching | Intensity decreases |
Data sourced from MDPI[3].
The changes observed in the Raman spectrum with decreasing pH are indicative of the protonation of the azo bond.[3]
Fluorescence, FT-IR, and NMR Spectroscopy
Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the absorption maxima of Acid Yellow 9 and study the effect of pH.
Materials:
-
Acid Yellow 9
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of Acid Yellow 9 of known concentration in deionized water.
-
Prepare a series of solutions with different pH values by adding appropriate amounts of HCl or NaOH to aliquots of the stock solution.
-
Measure the pH of each solution using a calibrated pH meter.
-
Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm using the spectrophotometer, with deionized water as the blank.
-
Identify the wavelength of maximum absorbance (λmax) for each pH value.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe changes with pH.
Materials:
-
Acid Yellow 9 sample (solid or in solution)
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)
-
Microscope slide or appropriate sample holder
Procedure:
-
Place a small amount of the solid Acid Yellow 9 sample on a microscope slide or place the solution in a suitable container.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-2000 cm⁻¹).
-
For pH-dependent studies, the sample can be equilibrated with solutions of different pH prior to measurement.[3]
FT-IR Spectroscopy (General Protocol)
Objective: To obtain the infrared spectrum of Acid Yellow 9 to identify its functional groups.
Materials:
-
Acid Yellow 9 (solid)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR spectrometer
Procedure:
-
Thoroughly mix a small amount of dry Acid Yellow 9 with dry KBr in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
NMR Spectroscopy (General Protocol)
Objective: To obtain ¹H and ¹³C NMR spectra of Acid Yellow 9 for structural elucidation.
Materials:
-
Acid Yellow 9
-
Deuterated solvent (e.g., DMSO-d₆, as Acid Yellow 9 is soluble in ethanol, a deuterated alcohol might be suitable, but its solubility in common deuterated solvents needs to be tested)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve an appropriate amount of Acid Yellow 9 in the chosen deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process and analyze the spectra to assign chemical shifts and coupling constants to the different nuclei in the molecule.
Biodegradation Pathway of Acid Yellow 9
Acid Yellow 9 can be degraded by certain microorganisms, such as Pseudomonas fluorescens.[4] The biodegradation process involves the enzymatic breakdown of the azo dye into smaller, less colored, and often less toxic compounds. A simplified logical workflow of this process is depicted below.
Caption: Biodegradation workflow of Acid Yellow 9 by bacterial enzymes.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of Acid Yellow 9 involves a series of steps from sample preparation to data analysis.
Caption: General workflow for spectroscopic analysis of Acid Yellow 9.
References
An In-depth Technical Guide on the Historical Use of E105 Food Dye in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
E105, scientifically known as Fast Yellow AB, is an azo dye historically used as a food colorant. Due to toxicological concerns, its application in food products has been banned in both Europe and the United States.[1][2][3] This has shifted the focus of research from its use as a color additive to investigations into its chemical properties, toxicological profile, and potential applications as a biological stain. This technical guide provides a comprehensive overview of the historical use of E105 in research, with a focus on its application in histological staining and its toxicological evaluation. Detailed experimental protocols, quantitative data from toxicological studies, and the chemical basis of its application are presented to serve as a valuable resource for researchers in the life sciences.
Chemical and Physical Properties of E105 (this compound)
This compound is an organic sodium salt of 4-aminoazobenzene-3,4'-disulfonic acid.[4] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₁N₃O₆S₂ | [5] |
| Molecular Weight | 357.36 g/mol | [5] |
| C.I. Number | 13015 | [6] |
| Synonyms | Acid Yellow 9, Food Yellow 2 | [6][7] |
| Appearance | Yellow powder | |
| Aqueous Solubility | 18.40% | [6] |
| Ethanol Solubility | 18.40% | [6] |
| Absorption Maximum | 381 nm, 490 nm | [6] |
Historical Application in Histological Research: A Collagen Stain
One of the notable historical uses of this compound in research is as a biological stain for collagen in connective tissues.[6] It was a key component of the Wallart & Honette's trichrome stain.[8] Trichrome staining methods are employed to differentiate various tissue components, with a common application being the distinction between muscle and collagen fibers.
Experimental Protocol: Wallart & Honette's Trichrome Stain
This protocol is adapted from historical records for staining 5µm paraffin sections of formalin-fixed tissue. For optimal results, secondary fixation in Bouin's fluid may be beneficial.[8]
Reagents:
-
Acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin)
-
Solution A: (Composition not specified in available literature)
-
Solution B: (Composition not specified in available literature)
-
Solution C: A solution containing this compound. The exact concentration is not detailed in readily available modern sources.
-
Ethanol series for dehydration (e.g., 70%, 95%, 100%)
-
Xylene for clearing
-
Resinous mounting medium
Procedure:
-
Deparaffinize tissue sections and bring them to water through a series of xylene and ethanol washes.[8]
-
Stain the nuclei with an acid-resistant nuclear stain.[8]
-
Rinse the slides thoroughly with tap water.[8]
-
Immerse the slides in Solution A for 5 minutes.[8]
-
Briefly rinse with distilled water.[8]
-
Place the slides into Solution B for 5 minutes.[8]
-
Using a pipette, cover the slide with Solution C (containing this compound) and let it stand for 30 seconds.[8]
-
Dehydrate the sections through a graded series of ethanol.[8]
-
Clear the sections in xylene and mount with a resinous medium.[8]
Expected Results:
Workflow for Wallart & Honette's Trichrome Stain
Workflow for the Wallart & Honette's trichrome staining method.
Toxicological Research on E105 and Related Azo Dyes
The delisting of this compound as a food additive was due to toxicological data indicating it is harmful.[7][9] Research in this area has primarily focused on its potential to cause cytotoxicity (cell death) and genotoxicity (damage to genetic material). While specific quantitative data for this compound is scarce in modern literature, studies on other azo dyes provide a framework for understanding its likely toxicological profile.
Genotoxicity Assessment using the Allium cepa Assay
The Allium cepa (onion root tip) assay is a widely used and effective method for evaluating the genotoxic potential of chemical substances.[4][10] The assay measures the mitotic index (a marker of cell proliferation) and the frequency of chromosomal aberrations. A significant decrease in the mitotic index is indicative of cytotoxicity, while an increase in chromosomal abnormalities suggests genotoxic effects.[4]
Experimental Protocol: Allium cepa Genotoxicity Assay
-
Preparation of Test Solutions: Prepare a range of concentrations of the test substance (e.g., an azo dye) in distilled water. A negative control (distilled water) and a positive control (a known mutagen) are included.
-
Root Treatment: Germinate Allium cepa bulbs in water. Once roots have reached a suitable length, immerse them in the different concentrations of the test solutions for a defined period (e.g., 24, 48, or 72 hours).[4]
-
Fixation and Staining: After the exposure period, excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fluid). The fixed root tips are then hydrolyzed in acid and stained with a chromosome-specific stain (e.g., acetocarmine or orcein).
-
Microscopic Analysis: Prepare squash slides of the stained root tips and examine them under a light microscope.
-
Data Collection:
-
Mitotic Index (MI): Count the number of dividing cells and the total number of cells in multiple fields of view. The MI is calculated as: MI (%) = (Number of dividing cells / Total number of cells) x 100
-
Chromosomal Aberrations (CA): Score the different types of chromosomal abnormalities observed in the dividing cells (e.g., sticky chromosomes, bridges, laggards, and fragments). The frequency of aberrations is calculated as a percentage of the total number of dividing cells.
-
Quantitative Data from Azo Dye Genotoxicity Studies
The following table summarizes representative data from studies on the genotoxicity of various azo dyes using the Allium cepa assay, illustrating the types of quantitative results obtained. It is important to note that these data are for other azo dyes and serve as an example due to the lack of specific published data for this compound.
| Azo Dye | Concentration | Exposure Time | Mitotic Index (% of Control) | Chromosomal Aberration Frequency (%) | Reference |
| Reactive Red 120 | 1000 µg/L | 72 hours | Significantly Reduced | Significantly Increased | [4][10] |
| Methyl Orange | Undiluted | - | Significantly Reduced | Significantly Increased | [1] |
| AD-1 (novel azo dye) | 100 µM | - | Significantly Reduced | Significantly Increased | [2] |
| AD-2 (novel azo dye) | 100 µM | - | Significantly Reduced | Significantly Increased | [2] |
Cytotoxicity Assessment
Logical Relationship of Toxicological Assessment
Logical flow of toxicological assessment for E105.
Signaling Pathways
Despite the evidence of its toxicity, the specific cellular signaling pathways that are directly perturbed by E105 (this compound) are not well-documented in the scientific literature. The research has predominantly focused on the observable toxic endpoints such as reduced cell division and chromosomal damage. This suggests that the toxic effects may be due to broad cellular damage, such as oxidative stress or direct interaction with DNA and cellular proteins, rather than the targeted disruption of specific signaling cascades. Further research would be required to elucidate the precise molecular mechanisms underlying the toxicity of this compound.
Conclusion
The historical research use of E105 (this compound) presents a dual narrative. On one hand, its properties as a dye were harnessed in specialized histological techniques like the Wallart & Honette's trichrome stain for the visualization of collagen. On the other hand, its toxicological profile has made it a subject of study in the context of food safety and environmental toxicology. While detailed protocols for its histological applications exist, the precise recipes for historical stains can be difficult to reconstruct from modern literature. The toxicological data, primarily from analogous azo dyes, strongly indicate cytotoxic and genotoxic potential, though specific quantitative data for this compound are limited. For drug development professionals, the history of E105 serves as a case study on the importance of thorough toxicological screening of chemical compounds. The lack of information on its interaction with specific signaling pathways highlights a gap in our understanding of the molecular mechanisms of azo dye toxicity. Future research could focus on elucidating these pathways to better predict and mitigate the risks associated with this class of compounds.
References
- 1. Cytogenotoxicity assessment in Allium cepa roots exposed to methyl orange treated with Oedogonium subplagiostomum AP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 6. stainsfile.com [stainsfile.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. stainsfile.com [stainsfile.com]
- 9. About: this compound [dbpedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide on the Toxicological Data and Studies of Fast Yellow AB
Executive Summary
Fast Yellow AB, also known as E105, is an azo dye formerly used as a food colorant. Its use in food and beverages has been prohibited in Europe and the United States due to toxicological concerns.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available toxicological data on this compound. A significant scarcity of publicly accessible, in-depth toxicological studies specifically on this compound necessitates a broader examination of azo dye metabolism and the toxicology of its predicted metabolites. This guide summarizes the known information, addresses the data gaps, and presents the general toxicological profile of related compounds to infer potential hazards.
Introduction
This compound is an organic sodium salt and an azo dye.[6] Historically, it was used to impart a yellow color to various food products. However, due to findings from toxicological assessments, it has been delisted by regulatory agencies.[1][2][3][4][5] The primary concern with azo dyes lies in their metabolic conversion to potentially harmful aromatic amines by the intestinal microflora.[7][8][9][10][11][12][13] For this compound, this metabolic process is expected to yield sulfanilic acid (4-aminobenzenesulfonic acid) and 2-aminobenzenesulfonic acid.[14]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]-benzenesulfonic acid | [2] |
| CAS Number | 2706-28-7, 79873-36-2 | [14][15] |
| E Number | E105 | [1][2][3][4][5] |
| Molecular Formula | C12H11N3O6S2 | [2] |
| Molar Mass | 357.36 g/mol | [2] |
Toxicological Data
Metabolism and Toxicokinetics
The primary route of metabolism for azo dyes like this compound is through reductive cleavage of the azo bond (-N=N-) by azoreductases.[7][8][11] This process is predominantly carried out by the anaerobic bacteria of the gut microbiome.[8][9][12] The liver also possesses azoreductase activity, but the intestinal microflora is considered more significant for the metabolism of ingested azo dyes.[8][9]
The reductive cleavage of this compound is predicted to yield two primary metabolites:
-
4-aminobenzenesulfonic acid (Sulfanilic acid)
-
2-aminobenzenesulfonic acid
These aromatic amines can then be absorbed into the bloodstream and undergo further metabolism before excretion.[7][13]
Toxicity of Metabolites
Due to the lack of specific data on this compound, the toxicological profile of its metabolites is crucial for risk assessment.
| Metabolite | CAS Number | Toxicological Summary |
| 4-aminobenzenesulfonic acid (Sulfanilic acid) | 121-57-3 | Acute Toxicity: Low acute toxicity via oral and dermal routes (LD50 >2000 mg/kg bw in rats). Irritation: Causes skin and serious eye irritation.[16][17][18] Sensitization: May cause an allergic skin reaction.[16] Genotoxicity & Carcinogenicity: Not classified as a germ cell mutagen or carcinogen.[16] Other: Low toxicity, used medicinally.[19][20][21] |
| 2-aminobenzenesulfonic acid | 88-21-1 | Irritation: May cause irritation of the skin and mucous membranes.[22][23] Hazards: May evolve toxic fumes on contact with acids or when heated to decomposition.[22] |
Experimental Protocols
Detailed experimental protocols from toxicological studies specifically on this compound are not available in the public literature. However, a general workflow for the toxicological assessment of a food additive like an azo dye can be outlined.
Visualizations
Azo Dye Metabolism Pathway
Caption: General metabolic pathway of azo dyes in the gastrointestinal tract.
Toxicological Assessment Workflow
Caption: A generalized workflow for the toxicological assessment of an azo dye.
Conclusion
The available information on this compound strongly indicates that its use as a food additive was discontinued due to health concerns, particularly its potential to cause non-atopic asthma. The lack of detailed, publicly available toxicological studies on this compound itself prevents a thorough, quantitative risk assessment of the parent compound. However, based on the well-established metabolic pathway of azo dyes, the primary toxicological concern is the formation of aromatic amines by the gut microbiota. The primary metabolites of this compound, 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid, exhibit low acute toxicity but are recognized as skin and eye irritants. The delisting of this compound by regulatory agencies underscores the importance of evaluating the metabolic fate and potential toxicity of food additives. Researchers and professionals in drug development should be aware of the potential for azo compounds to be metabolized into biologically active amines and consider this in their safety assessments.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. en-academic.com [en-academic.com]
- 4. About: this compound [dbpedia.org]
- 5. Fast_Yellow_AB [chemeurope.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reduction of azo dyes by the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of azo food dyes by bacterial members of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 15. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- 17. ICSC 0569 - SULFANILIC ACID [inchem.org]
- 18. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-AMINOBENZENESULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Fast Yellow AB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fast Yellow AB (C.I. 13015), an azo dye. The information compiled herein is intended to support research, development, and analytical activities where this compound is utilized. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
This compound, chemically known as 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, can exist in its free acid form or as a salt, most commonly the disodium salt. This distinction is critical when discussing solubility, as the salt form exhibits significantly higher aqueous solubility due to the presence of ionic sulfonate groups. The structural features, particularly the two sulfonic acid groups, are key to its water solubility[1].
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound, primarily focusing on its disodium salt form, in various common solvents. It is important to note the discrepancies in reported water solubility, which likely arise from the different forms of the compound being described (free acid vs. disodium salt).
| Solvent | Chemical Formula | Solubility | Temperature (°C) | CAS Number of Solute | Notes |
| Water | H₂O | 80 g/L | Not Specified | 2706-28-7 | Refers to the disodium salt. Another source describes it as "soluble"[2]. The free acid form is likely insoluble. |
| Ethanol | C₂H₅OH | Soluble | Not Specified | 79873-36-2 | Qualitative data indicates solubility[2]. Another source mentions that sufficient optical densities for experiments can be achieved[3]. |
| Methanol | CH₃OH | Soluble | Not Specified | Not Specified | Sufficient optical densities for experiments can be achieved around its λmax[3]. |
| Acetone | C₃H₆O | Data Not Available | Not Specified | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble (with sonication) | Not Specified | Not Specified | |
| Acetonitrile | C₂H₃N | Insoluble | Not Specified | Not Specified | Described as "completely insoluble"[3]. |
Experimental Protocol: Determination of Equilibrium Solubility by UV-Vis Spectrophotometry
This section outlines a detailed methodology for determining the equilibrium solubility of this compound in a given solvent. This method is based on creating a saturated solution and quantifying the dissolved solute concentration using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
This compound (analytical standard)
-
Solvent of interest (e.g., water, ethanol)
-
Volumetric flasks
-
Pipettes
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
UV-Vis spectrophotometer
-
Analytical balance
-
Thermostatic shaker or water bath
2. Preparation of Standard Solutions and Calibration Curve: a. Accurately weigh a known mass of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration. b. Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).
3. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the dissolved solute remains constant over time.
4. Sample Preparation and Analysis: a. After equilibration, allow the undissolved solid to settle. b. Separate the saturated solution from the excess solid by either centrifugation or filtration.
- Centrifugation: Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid. Carefully collect the supernatant.
- Filtration: Use a syringe filter with a membrane that does not interact with the solute or solvent to filter an aliquot of the suspension. c. Accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the λmax.
5. Calculation of Solubility: a. Using the measured absorbance of the diluted saturated solution and the equation of the calibration curve, determine the concentration of the diluted solution. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of Fast Yellow AB as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fast Yellow AB, also known as Acid Yellow 9, is an azo dye that functions as a pH indicator, exhibiting distinct color changes in response to variations in hydrogen ion concentration. This technical guide elucidates the core mechanism of action of this compound as a pH indicator, detailing its chemical structure, the principles of its color transition, and relevant quantitative data. The document provides comprehensive experimental protocols for the determination of its key indicator properties and for its application in acid-base titrations. Furthermore, signaling pathway diagrams generated using Graphviz are included to visually represent the chemical transformations underlying its function.
Introduction
This compound is a synthetic organic compound belonging to the class of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore responsible for its color.[1] Historically used as a food colorant (E105), its application is now primarily in analytical chemistry as a pH indicator and as a reference standard in environmental studies.[1] The utility of this compound as a pH indicator stems from its ability to undergo reversible structural changes upon protonation and deprotonation, leading to a visible color shift in the solution.
Chemical Properties of this compound
To understand its mechanism as a pH indicator, a foundational knowledge of its chemical properties is essential.
| Property | Value |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid |
| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2 |
| CAS Number | 2706-28-7 |
| Molecular Formula | C₁₂H₁₁N₃O₆S₂ |
| Molecular Weight | 357.36 g/mol |
| Appearance | Yellow to orange powder |
| Color Change (with decreasing pH) | Yellow → Orange → Red |
| pH Transition Range | Approximately 1.80 - 0.60 |
Mechanism of Action as a pH Indicator
The functionality of this compound as a pH indicator is rooted in the principles of acid-base chemistry and the effect of molecular structure on the absorption of light. The color of the dye is a direct consequence of the electronic transitions within its conjugated system, which includes the azo linkage and the aromatic rings.
The Role of Protonation
The color change of this compound is governed by the protonation and deprotonation of the amino group (-NH₂) and the azo group (-N=N-) in response to changes in the pH of the solution.
-
In neutral to moderately acidic solutions (pH > 1.8): The molecule exists predominantly in its deprotonated (or less protonated) form, which absorbs light in the blue-violet region of the spectrum, resulting in the perception of a yellow color.
-
In strongly acidic solutions (pH 1.80 to 0.60): As the concentration of hydrogen ions increases, the lone pair of electrons on the nitrogen atom of the amino group and potentially one of the nitrogen atoms in the azo linkage become protonated. This protonation alters the electronic distribution and the extent of conjugation within the molecule. The change in the chromophore system leads to a shift in the maximum absorption wavelength (λmax) towards longer wavelengths (a bathochromic shift). This causes the solution to appear orange and then red as the pH decreases within this range.[2]
Structural Transformation and Color Change
The protonation of the azo dye induces a tautomeric shift, where the molecule can exist in equilibrium between an azo form and a hydrazone form. This equilibrium is pH-dependent and is a key factor in the color change of many azo indicators. The protonated form has a different electronic structure and, consequently, a different absorption spectrum compared to the deprotonated form.
The extended conjugation in the protonated form of the molecule lowers the energy gap for electronic transitions, causing the absorption of light at longer wavelengths and resulting in the observed color change from yellow to red.
Visualization of the Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the logical relationship of the pH-dependent color change of this compound.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Determination of pKa and pH Transition Range
The acid dissociation constant (pKa) and the pH transition range of this compound can be determined spectrophotometrically. This method relies on measuring the absorbance of the indicator at different pH values.
Materials:
-
This compound (analytical standard)
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Buffer solutions of varying pH (e.g., from pH 0.5 to 3.0 in 0.2 unit increments)
-
Volumetric flasks and pipettes
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Indicator Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in deionized water.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected transition range of this compound.
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, constant volume of the this compound stock solution to a constant total volume.
-
Measure the absorbance spectrum (e.g., from 350 nm to 700 nm) for each solution.
-
Identify the wavelength of maximum absorbance for the acidic form (λmax,acid) and the basic form (λmax,base).
-
-
Data Analysis:
-
Plot absorbance at λmax,base versus pH. The resulting curve will be sigmoidal.
-
The pKa can be determined from the inflection point of the sigmoid curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A - A_b) / (A_a - A)] where A is the absorbance of the indicator at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form at λmax,base.
-
-
Determination of pH Transition Range: The pH range over which the color change is visually observed (typically pKa ± 1) is recorded as the pH transition range. For this compound, a significant color change is observed in the pH range of approximately 1.80 to 0.60.[2]
Protocol for Acid-Base Titration using this compound
This compound can be used as an indicator for the titration of a strong base with a strong acid, where the endpoint lies in a very acidic region.
Materials:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of a strong base of unknown concentration (e.g., NaOH)
-
This compound indicator solution (e.g., 0.1% w/v in water)
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Preparation: Fill the burette with the standardized strong acid solution. Pipette a known volume of the strong base solution into a conical flask.
-
Addition of Indicator: Add 2-3 drops of the this compound indicator solution to the conical flask. The solution should initially be yellow.
-
Titration: Titrate the base with the acid, adding the acid from the burette while continuously stirring the solution in the conical flask.
-
Endpoint Determination: The endpoint of the titration is reached when the color of the solution in the conical flask undergoes a sharp and permanent change from yellow to orange or red.
-
Calculation: Record the volume of acid added at the endpoint and use the titration formula (M₁V₁ = M₂V₂) to calculate the concentration of the base.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the spectrophotometric determination of the pKa of this compound.
Caption: Workflow for pKa determination of this compound.
Conclusion
This compound serves as an effective pH indicator for strongly acidic conditions due to the protonation-induced changes in its electronic structure. The observable color shift from yellow to red is a direct consequence of the alteration of the azo dye's conjugated system. The quantitative determination of its pKa and pH transition range, as outlined in the provided experimental protocol, is crucial for its precise application in analytical chemistry. The methodologies and visualizations presented in this guide offer a comprehensive understanding of the mechanism of action of this compound for researchers and professionals in related scientific fields.
References
An In-Depth Technical Guide to the Photochemical Degradation of Fast Yellow AB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical degradation of the azo dye Fast Yellow AB (also known as Acid Yellow 9 and C.I. 13015). Historically used as a food and textile colorant, its persistence and potential for forming toxic byproducts upon degradation necessitate a thorough understanding of its environmental fate. This document details the mechanisms, influencing factors, and analytical methodologies pertinent to its photochemical degradation, with a focus on advanced oxidation processes (AOPs).
Introduction to this compound and its Photochemical Degradation
This compound is a synthetic organic compound characterized by the presence of an azo bond (-N=N-) linking two sulfonated aromatic rings. While this structure imparts its vibrant yellow color, the azo bond is susceptible to cleavage under UV irradiation, especially in the presence of highly reactive species. Photochemical degradation, particularly through AOPs, offers a promising avenue for the complete mineralization of this dye into less harmful inorganic substances. These processes rely on the generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule.
Factors Influencing Photochemical Degradation
The efficiency of the photochemical degradation of this compound is contingent upon several key operational parameters. Understanding and optimizing these factors are critical for achieving high degradation rates.
Table 1: Influence of Operational Parameters on the Sonophotocatalytic Degradation of this compound (using Ag-impregnated ZnO catalyst) [1][2]
| Parameter | Range Studied | Optimal Value | Effect on Degradation |
| pH | 2 - 12 | 8 | The degradation rate constant is maximal at this pH.[1][2] |
| Catalyst Dosage | 0.05 - 0.3 g/50 mL | 0.09 g/50 mL | Degradation increases up to this dosage, beyond which catalyst aggregation can reduce efficiency.[1][2] |
| Initial Dye Concentration | 10 - 100 mg/L | 10 mg/L | Higher concentrations lead to decreased degradation efficiency due to reduced light penetration and competition for active sites.[1][2] |
| Oxidizing Agents (H₂O₂) | 3 - 7 mmol | 7 mmol | The presence of H₂O₂ significantly enhances the degradation rate.[1] |
| Inorganic Anions (Scavengers) | 0.5 - 1.5 M | - | The presence of chlorides and sulfates reduces the degradation efficiency by scavenging hydroxyl radicals.[1][2] |
Photochemical Degradation Pathways and Byproducts
The photochemical degradation of this compound proceeds through a series of complex reactions initiated by the attack of reactive oxygen species (ROS), primarily hydroxyl radicals. The primary target for this attack is the azo bond, leading to its cleavage and the formation of various intermediate aromatic compounds. These intermediates are subsequently subjected to further oxidation, resulting in ring-opening and eventual mineralization to CO₂, H₂O, and inorganic ions like SO₄²⁻ and NO₃⁻.
While a complete, experimentally verified degradation pathway for this compound is not extensively documented, a proposed pathway can be constructed based on studies of similar sulfonated azo dyes. The initial cleavage of the azo bond is expected to yield sulfonated aromatic amines, namely 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid. Further hydroxylation and oxidation of these primary intermediates lead to the formation of smaller organic acids before complete mineralization.
References
Methodological & Application
Application Notes and Protocols for Collagen Staining and Quantification
Note on Fast Yellow AB for Collagen Staining
Recommended Alternative: Sirius Red/Fast Green Staining for Collagen Quantification
A widely accepted and quantitative method for the differential staining of collagen and non-collagenous proteins is the Sirius Red/Fast Green staining technique.[5][6][7] Sirius Red specifically binds to the [Gly-X-Y]n helical structure found in all types of fibrillar collagen, while Fast Green counterstains non-collagenous proteins.[5][8] This differential staining allows for the quantification of both collagen and non-collagenous protein content within a sample by eluting the dyes and measuring their absorbance.[5][6]
Principle of the Assay
The assay is based on the differential binding of two dyes:
-
Sirius Red: Binds specifically to collagen fibers.
-
Fast Green: Binds to non-collagenous proteins.
After staining, the dyes are extracted from the tissue, and the absorbance of the eluate is measured at two different wavelengths. The amount of collagen and non-collagenous protein can then be calculated.
Quantitative Data Presentation
The following table represents typical data that can be obtained from a Sirius Red/Fast Green collagen assay. The values are for illustrative purposes.
| Sample ID | Treatment | OD at 540 nm (Sirius Red) | OD at 605 nm (Fast Green) | Calculated Collagen (µg) | Calculated Non-Collagenous Protein (µg) |
| 1 | Control | 0.250 | 0.400 | 12.5 | 80 |
| 2 | Control | 0.265 | 0.410 | 13.3 | 82 |
| 3 | Drug A | 0.350 | 0.380 | 17.5 | 76 |
| 4 | Drug A | 0.365 | 0.375 | 18.3 | 75 |
| 5 | Drug B | 0.180 | 0.450 | 9.0 | 90 |
| 6 | Drug B | 0.195 | 0.440 | 9.8 | 88 |
Experimental Protocol: Sirius Red/Fast Green Staining
This protocol is adapted for use with paraffin-embedded tissue sections.
Reagents and Materials
-
Sirius Red/Fast Green Staining Solution (e.g., Chondrex, Inc. Cat# 9046)
-
Dye Extraction Buffer (provided with most kits)
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Distilled water
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene for 5 minutes. Repeat with fresh Xylene.
-
Immerse slides in 100% ethanol for 3 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 50% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining:
-
Completely cover the tissue section with the Sirius Red/Fast Green Dye Solution.
-
Incubate at room temperature for 30 minutes.
-
Carefully aspirate the dye solution.
-
Wash the slides with distilled water until the runoff is clear.
-
-
Microscopic Observation (Optional):
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Collagen will appear red, and non-collagenous proteins will be green.
-
Quantification Procedure
-
Dye Elution:
-
After the washing step (Staining step 4), add 1 mL of Dye Extraction Buffer to each tissue section.
-
Incubate at room temperature with gentle agitation for 10-15 minutes, or until the dye is completely eluted.
-
Transfer the eluate to a microcentrifuge tube.
-
-
Spectrophotometry:
-
Read the optical density (OD) of the eluate at 540 nm (for Sirius Red) and 605 nm (for Fast Green).
-
Use the Dye Extraction Buffer as a blank.
-
-
Calculation:
-
The concentration of collagen and non-collagenous protein can be calculated using the OD values and a standard curve if absolute quantification is required. For semi-quantitative analysis, the OD values can be compared between different experimental groups.
-
Experimental Workflow Diagram
References
- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 2. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 3. About: this compound [dbpedia.org]
- 4. stainsfile.com [stainsfile.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Sirius Red/Fast Green Collagen Staining - Chondrex [chondrex.com]
- 7. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: Utilizing Fast Yellow AB in Wallart & Honette's Trichrome Stain
These application notes provide a detailed overview and protocol for the Wallart & Honette's trichrome staining method, with a specific focus on the role of Fast Yellow AB. This information is intended for researchers, scientists, and drug development professionals engaged in histological analysis.
Introduction and Applications
Wallart & Honette's trichrome stain is a histological technique used to differentiate between various tissue components, particularly to distinguish collagen from cytoplasm and elastic fibers.[1] Trichrome stains are invaluable in assessing fibrotic changes in tissues, making them relevant in studies of liver cirrhosis, cardiac infarcts, muscular pathologies, and kidney fibrosis.[2] The key feature of the Wallart & Honette's method is its use of this compound to impart a distinct yellow color to collagen, providing a clear contrast with other tissue elements.[3]
This compound: Properties and Role
This compound, also known as Acid Yellow 9, is an acidic azo dye.[3] In the context of Wallart & Honette's trichrome stain, it serves as the "fiber stain," selectively coloring collagen yellow.[1][3] This contrasts with the red-staining cytoplasm and pink-staining elastic fibers, allowing for clear visualization and assessment of collagen deposition.[1]
Quantitative Data for this compound:
| Property | Value |
| C.I. Number | 13015[3] |
| Other Names | Fast yellow G, Fast yellow extra, Acetyl yellow[3] |
| Molecular Formula | C₁₃H₉N₃O₆S₂Na₂[3] |
| Molecular Weight | 401.342[3] |
| Aqueous Solubility | 18.40%[3] |
| Ethanol Solubility | 18.40%[3] |
| Absorption Maximum | 490 nm (Conn), 381 nm (Gurr)[3] |
Experimental Protocol
This protocol is based on the method described for Wallart & Honette's trichrome stain.[1] Note: The precise formulation of solutions A, B, and C from the original 1934 publication by Wallart and Honette could not be retrieved from the available resources. Researchers should consult the original publication for the exact concentrations and preparation of these solutions.
3.1. Materials and Reagents:
-
5µm paraffin sections of formalin-fixed tissue[1]
-
Xylene
-
Ethanol (graded series)
-
Distilled water
-
Acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin)
-
Solution A (Composition to be determined from original reference)
-
Solution B (Composition to be determined from original reference)
-
Solution C (Containing this compound; composition to be determined from original reference)
-
Resinous mounting medium
3.2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections by passing through a graded series of ethanol to distilled water.[1]
-
-
Nuclear Staining:
-
Cytoplasmic and Elastic Fiber Staining:
-
Differentiation/Mordanting:
-
Place slides in Solution B for 5 minutes.[1]
-
-
Collagen Staining:
-
Using a pipette, apply Solution C to the slide for 30 seconds.[1]
-
-
Dehydration and Mounting:
3.3. Expected Results:
| Tissue Component | Stained Color |
| Nuclei | Black[1] |
| Cytoplasm | Red[1] |
| Elastic Fibers | Pink[1] |
| Collagen | Yellow[1] |
Workflow Diagram
Caption: Experimental workflow for Wallart & Honette's trichrome stain.
Troubleshooting
While the exact formulation of the Wallart & Honette's stain is not detailed here, common issues with trichrome staining can often be addressed with the following troubleshooting tips, adapted from similar protocols.
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Staining times too short. | Increase incubation times in Solutions A and C. |
| Depleted staining solutions. | Prepare fresh staining solutions. | |
| Poor Differentiation | Inadequate rinsing. | Ensure thorough rinsing between steps as per the protocol. |
| Incorrect pH of solutions. | Check and adjust the pH of staining solutions if applicable. | |
| Collagen Not Staining Yellow | Problem with Solution C. | Ensure Solution C (containing this compound) is correctly prepared and fresh. |
| Inadequate removal of preceding dyes. | Ensure the step with Solution B is performed correctly to allow for subsequent collagen staining. | |
| Overstaining | Staining times too long. | Reduce incubation times, particularly in Solution A. |
Safety Precautions
As with all laboratory procedures, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All chemicals should be handled in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for each reagent for specific handling and safety information.
References
Application Note: Fast Yellow AB as an Analytical Standard for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Yellow AB, a synthetic azo dye, was historically used as a food colorant (E105).[1] Due to toxicological concerns, its use in food products has been discontinued in many regions.[1] However, its well-defined chemical properties make it a suitable analytical reference standard for various applications, including the development and validation of analytical methodologies.[2] This application note provides a detailed protocol for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) for the quantification of azo dyes in various sample matrices.
This compound is available as an analytical standard with a purity of ≥97.0% as determined by HPLC.[3] Its chemical structure and properties are well-characterized, ensuring reliability and consistency in analytical testing.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₁N₃O₆S₂ | [1][4] |
| Molecular Weight | 357.36 g/mol | [1][4] |
| CAS Number | 2706-28-7 | [4] |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1][4] |
| Appearance | Bright yellow to orange powder | |
| Solubility | Soluble in water | [3] |
Experimental Protocols
This section details the necessary protocols for using this compound as an analytical standard for HPLC analysis.
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of this compound standard for calibration.
Materials:
-
This compound analytical standard
-
Deionized water, HPLC grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
Procedure:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of deionized water and then dilute to the mark with deionized water. Mix thoroughly. This solution should be stored in a dark, refrigerated container.
-
Intermediate Stock Solution (100 µg/mL): Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solution with deionized water in 10 mL volumetric flasks to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 2.5, 5, 10, and 20 µg/mL).
Sample Preparation (Example for a Beverage Sample)
Objective: To extract and prepare a beverage sample for HPLC analysis.
Materials:
-
Beverage sample
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Methanol, HPLC grade
-
Ammonium acetate
-
Deionized water, HPLC grade
-
Syringe filters (0.45 µm)
Procedure:
-
Degas carbonated beverage samples by sonication for 15-20 minutes.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Accurately measure 10 mL of the beverage sample and pass it through the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elute the retained analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method
Objective: To provide a robust HPLC method for the separation and quantification of this compound. This method is based on established protocols for the analysis of similar water-soluble azo dyes.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-20 min: 30-50% B; 20-22 min: 50-5% B; 22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 420 nm |
| Injection Volume | 20 µL |
Data Presentation
The following tables summarize the expected quantitative data from the validation of the HPLC method using this compound as an analytical standard.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | [Insert representative data] |
| 1.0 | [Insert representative data] |
| 2.5 | [Insert representative data] |
| 5.0 | [Insert representative data] |
| 10.0 | [Insert representative data] |
| 20.0 | [Insert representative data] |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Range | 0.5 - 20 µg/mL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | [Insert representative data] |
| Theoretical Plates (N) | N > 2000 | [Insert representative data] |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% | [Insert representative data] |
Table 3: Method Validation Summary
| Parameter | Result |
| Limit of Detection (LOD) | [Insert representative data, e.g., ~0.1 µg/mL] |
| Limit of Quantification (LOQ) | [Insert representative data, e.g., ~0.3 µg/mL] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an analytical standard in HPLC analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Role of an analytical standard in HPLC quantification.
References
Application Notes and Protocols for Fast Yellow AB as a pH Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acid-base indicators are essential components in volumetric analysis, providing a visual determination of a solution's pH.[2][3][4] These indicators are typically weak acids or bases that exhibit a distinct color change over a specific pH range.[2][4] Fast Yellow AB, also known as Acid Yellow 9, has been identified as a compound that changes color in response to varying pH levels, indicating its utility in titrations.[1] This document serves as a comprehensive guide for researchers and professionals in utilizing this compound as a pH indicator.
Principle of Operation
The functionality of an acid-base indicator, such as this compound, is based on the reversible protonation and deprotonation of the indicator molecule, which leads to a change in its chemical structure and, consequently, its light absorption properties. This results in a visible color change. The pH at which the concentrations of the acidic and basic forms of the indicator are equal is defined by its pKa value. The observable color change occurs over a pH range, typically pKa ± 1.
Quantitative Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the pH transition range, pKa, or a detailed color change profile for this compound. For precise analytical work, it is recommended that users empirically determine these parameters under their specific experimental conditions. A general procedure for this determination is provided in the experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid |
| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2 |
| Molecular Formula | C₁₂H₁₁N₃O₆S₂ |
| Molar Mass | 357.36 g/mol |
| Appearance | Yellow powder |
Experimental Protocols
Preparation of this compound Indicator Solution
Reagents and Equipment:
-
This compound powder (Analytical Grade)
-
Ethanol (95%) or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol (or deionized water, depending on solubility tests) to the flask.
-
Stir the mixture until the this compound is completely dissolved.
-
Bring the solution to the 100 mL mark with the solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the indicator solution in a labeled, airtight, and light-protected container.
Protocol for Acid-Base Titration using this compound
Reagents and Equipment:
-
Analyte solution (acid or base of unknown concentration)
-
Titrant solution (standardized acid or base)
-
This compound indicator solution
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipette and pipette bulb
-
Magnetic stirrer and stir bar
-
White background (for easy color change observation)
Procedure:
-
Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.
-
Pipette a known volume of the analyte solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the analyte.
-
Place the flask on a magnetic stirrer with a white background underneath to clearly observe the color change.
-
Begin the titration by slowly adding the titrant from the burette to the analyte while continuously stirring.
-
Continue adding the titrant dropwise as the endpoint is approached, observing for the first permanent color change.
-
The endpoint of the titration is reached when the indicator undergoes a distinct and permanent color change.
-
Record the final burette volume.
-
Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Molarity of the titrant
-
V₁ = Volume of the titrant used
-
M₂ = Molarity of the analyte
-
V₂ = Volume of the analyte
-
Diagrams
References
Application Notes and Protocols for Fast Yellow AB in Plant Histology
Disclaimer: Fast Yellow AB is not a commonly used or recommended stain for plant histology. It is an azo dye formerly used as a food coloring (E105) but has since been delisted in Europe and the USA due to toxicological data indicating potential harm. These notes are provided for informational and experimental purposes only, targeting researchers and scientists who may be exploring novel staining agents. Extreme caution is advised, and appropriate safety measures should be implemented when handling this compound.
Introduction
This compound (4-Amino-1,1'-azobenzene-3,4'-disulfonic acid) is an acidic azo dye.[1] While its application in plant histology is not established, its chemical properties as an acidic dye suggest a theoretical potential for staining cationic (basic) components within plant tissues, such as cytoplasm and certain cell wall constituents, in a manner analogous to other acidic dyes used in histology. This document outlines the chemical properties of this compound and provides a hypothetical protocol for its experimental application in staining plant tissues.
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Common Names | Fast Yellow G, Fast Yellow Extra, Acetyl Yellow | [1] |
| C.I. Number | 13015 | [1] |
| C.I. Name | Acid Yellow 9 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₆S₂ | [2] |
| Molecular Weight | 357.36 g/mol | [2] |
| Melting Point | 102-104 °C | [2] |
| Aqueous Solubility | 18.40% | [1] |
| Ethanol Solubility | 18.40% | [1] |
| Absorption Maximum | 381-490 nm | [1] |
| Grade | Analytical Standard | [2] |
Theoretical Staining Mechanism
As an acidic dye, this compound possesses anionic properties. In a dye-tissue reaction, an electrostatic attraction may occur where the anions of the acidic dye interact with tissue structures rich in cations (e.g., proteins in the cytoplasm). This is a general principle for acidic dyes. The specific affinities of this compound for particular plant cell components have not been documented.
Theoretical interaction of this compound with plant tissue components.
Experimental Protocol for Plant Tissue Staining
This hypothetical protocol is based on general plant histology procedures and would require significant optimization.
4.1. Materials
-
This compound powder (Analytical Grade)
-
Plant tissue (e.g., stem, root, leaf)
-
Fixative solution (e.g., Formalin-Aceto-Alcohol: 5% formalin, 5% glacial acetic acid in 70% ethanol)
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium (e.g., Canada balsam or synthetic equivalent)
-
Microscope slides and coverslips
-
Staining jars
-
Microtome
4.2. Procedure
-
Fixation: Immediately place freshly harvested plant tissue into a fixative solution for a minimum of 24 hours to preserve tissue structure.
-
Dehydration: Transfer the fixed tissue through a graded ethanol series to remove water.
-
70% Ethanol: 2 hours
-
95% Ethanol: 2 hours
-
100% Ethanol: Two changes, 2 hours each.
-
-
Infiltration & Embedding (for sectioning):
-
Transfer tissue to a 1:1 solution of absolute ethanol and xylene for 1 hour.
-
Transfer to pure xylene for 1 hour.
-
Infiltrate with paraffin wax and embed to form a block.
-
-
Sectioning: Cut thin sections (5-10 µm) from the paraffin block using a rotary microtome.
-
Staining:
-
Rehydration: Deparaffinize sections in xylene and rehydrate through a reverse ethanol series (100% to 50%).
-
Stain Preparation: Prepare a 0.1% to 1.0% (w/v) stock solution of this compound in distilled water. Further dilutions may be necessary.
-
Staining: Immerse slides in the this compound solution for 1-10 minutes. This time is highly variable and will need to be determined experimentally.
-
Washing: Briefly rinse with distilled water to remove excess stain.
-
-
Dehydration & Mounting:
-
Dehydrate the stained sections rapidly through an ethanol series (95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
Experimental Workflow Diagram
The following diagram illustrates the hypothetical workflow for using this compound in plant histology.
Hypothetical workflow for plant tissue staining with this compound.
Safety and Disposal
-
Toxicity: this compound is considered harmful.[2] Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Disposal: Dispose of all solutions and stained materials in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.
Conclusion
While this compound is not a standard histological stain for plant tissues, this document provides a theoretical framework for its experimental application. Researchers should be aware of its toxic properties and the lack of established protocols. The provided methodologies are intended as a starting point for investigation and will require substantial optimization. The exploration of alternative, non-toxic, and well-documented stains is strongly encouraged for routine plant histology.[3][4]
References
Application Notes: Fast Yellow AB for Immunohistochemical Counterstaining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing Fast Yellow AB as a counterstain in immunohistochemistry (IHC). While less common than hematoxylin or Nuclear Fast Red, this compound offers a distinct yellow chromogen that can provide excellent contrast with various chromogenic substrates, particularly blues and purples.
Introduction to this compound
This compound is an azo dye historically used in the textile and food industries. In histology, it can be employed as a counterstain to provide morphological context to the specific antigen localization visualized by primary antibodies. Its vibrant yellow color offers a unique alternative to traditional counterstains, enabling clear differentiation of tissue structures. It is particularly effective in staining collagen and cytoplasm, providing a sharp contrast to nuclear or membrane-bound targets.
Key Experimental Protocols
A standard immunohistochemistry protocol involves several key stages: sample preparation, antigen retrieval, antibody incubation, detection, and counterstaining. The following protocol outlines the specific steps for incorporating this compound as the final counterstaining agent.
Immunohistochemistry Protocol with this compound Counterstain
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
2.1.1. Reagents and Materials
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody, diluted in blocking solution
-
Secondary antibody (e.g., HRP-conjugated), diluted in blocking solution
-
Chromogenic substrate (e.g., DAB, AEC, or a blue/purple chromogen)
-
This compound (C.I. 13015)
-
Glacial acetic acid
-
Aqueous mounting medium
2.1.2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 80% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse gently with running tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the primary antibody. For HIER, immerse slides in pre-heated antigen retrieval buffer and heat in a water bath, steamer, or microwave. Cool for 20-30 minutes.
-
-
Blocking:
-
Rinse slides in wash buffer.
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Apply blocking solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking solution (do not rinse).
-
Apply diluted primary antibody and incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the diluted secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Prepare and apply the chromogenic substrate according to the manufacturer's protocol. Monitor signal development under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
This compound Counterstaining:
-
Prepare a 0.5% this compound solution: Dissolve 0.5 g of this compound powder in 100 mL of deionized water. Add 0.2 mL of glacial acetic acid and mix well. Filter before use.
-
Immerse slides in the this compound solution for 2-5 minutes. Incubation time may need optimization based on tissue type and desired staining intensity.
-
Rinse slides briefly in deionized water.
-
Differentiate in 70% ethanol for 10-30 seconds if overstaining occurs.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (95% and 100%, 2 minutes each).
-
Clear in xylene or a xylene substitute (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Counterstaining
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) in deionized water with 0.2% glacial acetic acid | A 0.5% solution is a good starting point. Higher concentrations will reduce staining time but may lead to overstaining. |
| Incubation Time | 1 - 10 minutes | Optimal time depends on tissue type, fixation, and desired intensity. Start with 3 minutes and adjust as needed. |
| Differentiation | 70% Ethanol | Use brief rinses (10-30 seconds) to remove excess stain if necessary. |
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols: Azo Dyes in Flow Cytometry
Executive Summary
While direct applications of the specific azo dye Fast Yellow AB in flow cytometry are not prominently documented in current scientific literature, the principles of dye-based cell analysis allow for a theoretical exploration of its potential use, particularly in cell viability assessment. This document provides a detailed overview of the established applications of similar dyes in flow cytometry, focusing on viability staining. It includes comprehensive protocols, data presentation, and workflow diagrams to guide researchers in applying these principles.
Principle of Viability Staining in Flow Cytometry
Live cells maintain intact cell membranes, which are impermeable to certain dyes. In contrast, dead or dying cells have compromised membranes, allowing these dyes to enter and stain intracellular components[1][4]. This fundamental difference forms the basis of viability staining in flow cytometry.
There are two main categories of viability dyes:
-
DNA-Binding Dyes (Non-fixable): These dyes, such as Propidium Iodide (PI), 7-AAD, and DAPI, are excluded by live cells. They intercalate with the DNA of dead cells, leading to a significant increase in fluorescence[1][2][3]. These dyes are typically used for the analysis of live, unfixed cells.
-
Amine-Reactive Dyes (Fixable): These dyes react with primary amines on cell surface and intracellular proteins. Live cells exhibit low-level surface staining, while dead cells, with their permeable membranes, allow the dye to access and bind to abundant intracellular proteins, resulting in much brighter fluorescence[1][3]. A key advantage of these dyes is that the covalent bond formed is stable, allowing for subsequent fixation and permeabilization steps without loss of the viability signal[2][3].
Hypothetical Application of an Azo Dye as a Viability Stain
Based on the properties of existing viability dyes, a hypothetical azo dye like this compound, if appropriately functionalized to be cell-impermeant and fluorescent upon binding to intracellular components, could theoretically be used as a viability stain. For this application, the dye would need to exhibit a significant increase in fluorescence intensity upon entering a dead cell and binding to intracellular molecules.
Mechanism of Action: Viability Dyes
The following diagram illustrates the differential staining of live and dead cells by DNA-binding and amine-reactive dyes.
Caption: Mechanism of live/dead cell discrimination by viability dyes.
Spectral Properties of Common Viability Dyes
The selection of a viability dye is dependent on the laser lines and filter sets of the flow cytometer and the other fluorochromes in the experimental panel.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Type |
| Propidium Iodide (PI) | 488 | 617 | Blue (488 nm) | DNA-binding |
| 7-AAD | 488 | 647 | Blue (488 nm) | DNA-binding |
| DAPI | 358 | 461 | UV (355 nm) | DNA-binding |
| SYTOX™ Blue | 445 | 483 | Violet (405 nm) | DNA-binding |
| Ghost Dye™ Violet 510 | 405 | 510 | Violet (405 nm) | Amine-reactive |
| Zombie NIR™ | 647 | 660 | Red (640 nm) | Amine-reactive |
| This compound (for reference) | 491 | N/A | Blue (488 nm) / Yellow-Green (561 nm) | Azo Dye |
Experimental Protocols
Protocol 1: Viability Staining with a DNA-Binding Dye (e.g., Propidium Iodide)
This protocol is suitable for identifying dead cells in a live, unfixed cell suspension.
Materials:
-
Cell suspension (1-5 x 10^6 cells/mL) in a suitable buffer (e.g., PBS with 2% BSA)[6].
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Flow cytometry tubes.
Procedure:
-
Prepare a single-cell suspension of your cells of interest.
-
Adjust the cell concentration to 1-5 x 10^6 cells/mL in ice-cold FACS buffer.
-
If performing antibody staining for surface markers, follow the standard staining protocol.
-
Just before analysis (5-10 minutes prior), add PI to a final concentration of 0.5-1 µg/mL. Do not wash the cells after adding PI[1][4].
-
Gently vortex the tubes.
-
Acquire events on the flow cytometer immediately. Live cells will be PI-negative, while dead cells will be brightly PI-positive.
Protocol 2: Viability Staining with an Amine-Reactive Dye (Fixable Viability Stain)
This protocol is essential when subsequent intracellular staining or cell fixation is required.
Materials:
-
Cell suspension (1-5 x 10^6 cells/mL) in a protein-free buffer (e.g., PBS).
-
Amine-reactive viability dye (e.g., Ghost Dye™, Live/Dead™ Fixable Dyes).
-
FACS buffer (PBS with 2% BSA).
-
Fixation/Permeabilization buffers (if required).
-
Flow cytometry tubes.
Procedure:
-
Wash cells once with a protein-free buffer like PBS to remove any amine-containing media or proteins.
-
Resuspend the cell pellet in 1 mL of the protein-free buffer.
-
Add the amine-reactive dye at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at room temperature, protected from light[1].
-
Wash the cells with 2 mL of FACS buffer to remove unbound dye.
-
Centrifuge and discard the supernatant.
-
The cells can now be processed for subsequent surface and/or intracellular antibody staining and fixation according to standard protocols[7].
Experimental Workflow
The following diagram outlines the general workflow for a flow cytometry experiment incorporating viability staining.
Caption: General workflow for flow cytometry with viability staining.
Data Analysis and Interpretation
After data acquisition, the first step in analysis is to gate on the live cell population. This is achieved by creating a histogram or dot plot of the viability dye fluorescence. The live cells will form a distinct low-fluorescence population, while the dead cells will show high fluorescence. All subsequent analysis of other cellular markers should be performed on this gated "live" population to ensure data accuracy.
Conclusion
While this compound is not a standard reagent for flow cytometry, the principles governing the use of viability dyes are well-established and crucial for rigorous experimentation. By understanding the mechanisms of DNA-binding and amine-reactive dyes, researchers can effectively exclude dead cells from their analysis, thereby improving the quality and reliability of their flow cytometry data. The provided protocols and workflows offer a foundational guide for incorporating viability staining into a wide range of flow cytometry applications.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
- 5. Absorption [Fast Yellow] | AAT Bioquest [aatbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Preparation of Fast Yellow AB Stock Solution
1.0 Introduction
Fast Yellow AB, also known as Acid Yellow 9, is a water-soluble azo dye.[1] Historically used as a food colorant (E105), its application in food and beverages is now prohibited in Europe and the United States due to toxicological findings.[2][3][4] In the laboratory setting, this compound serves as a crucial analytical reference standard for quantification in various products and as a model compound in environmental science research, particularly in studies focused on the remediation of wastewater containing azo dyes.[1][5] The name "Fast" in this context refers to the dye's permanence and resistance to fading.[6]
These application notes provide a detailed protocol for the preparation, quality control, and storage of a this compound stock solution for research purposes. Adherence to these guidelines, particularly the safety precautions, is essential for accurate and safe laboratory work.
2.0 Properties of this compound
A summary of the key quantitative and qualitative properties of this compound is presented in the table below. This data is essential for accurate preparation and handling.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt | [1] |
| Synonyms | Acid Yellow 9, Food Yellow 2, C.I. 13015 | [1][7] |
| CAS Number | 79873-36-2 (for sodium salt) | [1][5] |
| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ | [8] |
| Molecular Weight | 401.3 g/mol | [5][8] |
| Appearance | Solid powder | [5] |
| Solubility | Water-soluble | [1][5] |
| Maximum Absorbance (λmax) | 420 nm | [5][9] |
| Purity (Analytical Standard) | ≥97.0% (HPLC) | [1] |
3.0 Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a 10 mM this compound stock solution. The concentration can be adjusted as required by modifying the mass of the solute.
3.1 Materials and Reagents
-
This compound powder (analytical standard grade)
-
High-purity, deionized (DI) or distilled water (H₂O)
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Spatula and weighing paper/boat
-
Magnetic stirrer and stir bar, or vortex mixer
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
3.2 Step-by-Step Preparation Procedure
-
Calculation: Determine the mass of this compound required. For a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 100 mL (0.1 L) of a 10 mM solution:
-
Mass = 0.010 mol/L × 0.1 L × 401.3 g/mol = 0.4013 g
-
-
-
Weighing:
-
Don appropriate PPE. Handle this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[7]
-
Place a weighing boat on the analytical balance and tare.
-
Carefully weigh the calculated mass of this compound powder (e.g., 0.4013 g).
-
-
Dissolution:
-
Transfer the weighed powder into a volumetric flask of the desired final volume (e.g., 100 mL).
-
Add approximately 70-80% of the final volume of deionized water to the flask.
-
Cap the flask and mix thoroughly by vortexing or using a magnetic stirrer until all the powder is completely dissolved. The solution should be a clear yellow with no visible particulates.
-
-
Final Volume Adjustment:
-
Once the solute is fully dissolved, carefully add deionized water to bring the solution volume up to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
4.0 Quality Control
The concentration of the newly prepared stock solution should be verified to ensure accuracy. UV-Vis spectrophotometry is a common method for this purpose.
4.1 Protocol for Spectrophotometric Verification
-
Prepare a dilution series of the stock solution in the expected linear range of the spectrophotometer.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of this compound, which is 420 nm.[5][9] Use deionized water as the blank.
-
Confirm that the absorbance reading of a known dilution is consistent with the expected value based on previous calibrations or the molar extinction coefficient. The absorbance is directly proportional to the concentration of the dye.[5]
-
Visually inspect the stock solution for any undissolved particulates or signs of precipitation.
5.0 Storage and Stability
Proper storage is critical to maintain the integrity of the stock solution.
-
Storage Container: Store the solution in a tightly sealed, clearly labeled amber glass bottle or a container wrapped in aluminum foil to protect it from light.
-
Temperature: Store the solution at 4°C. For long-term storage, consider preparing aliquots and storing them at -20°C to minimize freeze-thaw cycles.[10]
-
Stability: While specific stability data is not widely published, azo dye solutions can degrade over time. It is recommended to prepare fresh solutions for critical applications. If a stored solution shows any color change or precipitation, it should be discarded.[10]
6.0 Safety Precautions
This compound must be handled with care due to its potential health hazards.
-
Hazard Identification: The compound is associated with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the powder or its solutions.[11][12]
-
Handling: Handle the solid powder in a chemical fume hood to prevent inhalation of dust.[7] Ensure adequate ventilation in the laboratory.
-
Disposal: Dispose of this compound powder and solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
7.0 Visual Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: A flowchart detailing the key steps for preparing and validating a this compound stock solution.
References
- 1. This compound analytical standard 79873-36-2 [sigmaaldrich.com]
- 2. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 3. Fast_Yellow_AB [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 6. food chemistry - Why are some colorings called "Fast", i.e. This compound (E105)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abcam.com [abcam.com]
- 11. axalta.com [axalta.com]
- 12. fishersci.com [fishersci.com]
Application Note: Analysis of Azo Dyes in Environmental Samples Using Fast Yellow AB as a Reference Standard
Introduction Azo dyes represent the largest class of synthetic colorants used in industries such as textiles, printing, and food.[1] Due to incomplete exhaustion during the dyeing process, a significant fraction of these dyes is released into the environment through wastewater effluents.[2] The main environmental and health concerns are related to the reductive cleavage of the dye's characteristic azo bond (-N=N-), which can form potentially carcinogenic and mutagenic aromatic amines.[3][4][5] Consequently, monitoring azo dyes and their degradation products in environmental matrices like water and soil is crucial for assessing environmental quality and ensuring public health.
Fast Yellow AB (also known as Acid Yellow 9 or E105) is a well-characterized azo dye. Although its use as a food colorant has been prohibited due to toxicological concerns, its stability and well-defined properties make it an ideal analytical reference standard for the quantification of azo dyes in various samples.[3][6] This application note provides detailed protocols for the extraction and analysis of azo dyes from environmental water and soil samples using High-Performance Liquid Chromatography (HPLC) with this compound as a reference for calibration and quantification.
Analytical Workflow Overview
The general workflow for analyzing azo dyes in environmental samples involves several key stages, from sample collection to final data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.
Caption: Figure 1. General Experimental Workflow.
Quantitative Analysis Parameters
Accurate quantification requires a validated analytical method. The following table summarizes typical performance data for the analysis of azo dyes using HPLC-based methods. These values are representative and may vary based on the specific analyte, matrix, and instrumentation.
| Parameter | Aqueous Samples | Soil/Sediment Samples | Reference |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | 0.8 - 3.0 ng/g | [7] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | 3.0 - 4.0 mg/kg | [8] |
| Linearity (R²) | > 0.995 | > 0.995 | [9] |
| Extraction Recovery | 85 - 110% (SPE) | 80 - 105% (Soxhlet) | [10][11] |
| Reproducibility (%RSD) | < 10% | < 15% | [9][10] |
Experimental Protocols
Protocol 1: Analysis of Azo Dyes in Water Samples
This protocol details the extraction and analysis of azo dyes from wastewater or surface water using Solid-Phase Extraction (SPE) and HPLC with Diode Array Detection (DAD).
A. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18, 500 mg)[8][12]
-
Glass fiber filters (0.45 µm)
-
Nitrogen evaporator
-
HPLC system with DAD or MS detector
B. Preparation of Standards
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 mg/L): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by diluting the working stock solution with the initial mobile phase composition.
C. Sample Preparation (Solid-Phase Extraction)
-
Collect 500 mL of the water sample. Filter through a 0.45 µm glass fiber filter to remove suspended solids.
-
Condition the SPE Cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[8]
-
Load Sample: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash Cartridge: After loading, pass 5 mL of deionized water through the cartridge to remove interfering polar compounds. Dry the cartridge under vacuum for 10 minutes.
-
Elute Analytes: Elute the retained azo dyes by passing 5-10 mL of methanol or acetonitrile through the cartridge at a slow flow rate (1-2 mL/min).
-
Concentrate: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
D. HPLC-DAD Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.[13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound and other target dyes. Acquire spectra from 200-700 nm for peak purity assessment.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound standards against their concentration. Determine the concentration of azo dyes in the sample by comparing their peak areas to this curve.
Protocol 2: Analysis of Azo Dyes in Soil and Sediment
This protocol is for extracting azo dyes from solid matrices. It requires a more rigorous extraction step to release the analytes from the soil particles.
A. Materials and Reagents
-
All materials from Protocol 1
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Anhydrous sodium sulfate
-
Rotary evaporator
B. Sample Preparation (Soxhlet Extraction)
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized sample and mix with 5 g of anhydrous sodium sulfate.
-
Place the mixture into a Soxhlet extraction thimble.
-
Add 150 mL of a suitable extraction solvent (e.g., methanol or acetonitrile) to the round-bottom flask.
-
Perform Soxhlet extraction for 6-8 hours.
-
After extraction, concentrate the solvent using a rotary evaporator to approximately 5 mL.
-
Proceed with the concentration and reconstitution steps (C6 and C7) from Protocol 1. If the extract is complex, an additional SPE cleanup step may be necessary.
C. HPLC-DAD Analysis
-
Follow the same HPLC conditions as described in Protocol 1 (Section 3.1.D).
Toxicological Significance and Pathway
The environmental risk of azo dyes is primarily linked to their transformation into harmful aromatic amines under anaerobic conditions, such as those found in sediments or the human gut.[3] These amines can be further metabolized in the liver to reactive intermediates that can bind to DNA, leading to mutations and potentially causing cancer.[5]
Caption: Figure 2. Toxicological Activation Pathway of Azo Dyes.
Azo Dye Lifecycle and Monitoring
Analytical monitoring is essential to interrupt the pathway from industrial discharge to environmental and human exposure. Understanding the lifecycle of these pollutants helps in designing effective remediation and control strategies.
Caption: Figure 3. Azo Dye Lifecycle and Monitoring Points.
Conclusion The protocols outlined in this application note provide a robust framework for the sensitive and accurate quantification of azo dyes in environmental water and soil samples. By using this compound as a reference standard, laboratories can develop validated HPLC methods to monitor these significant environmental pollutants. This monitoring is a critical component in assessing the impact of industrial effluents and ensuring the effectiveness of wastewater treatment and environmental remediation efforts.
References
- 1. ijert.org [ijert.org]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. pjoes.com [pjoes.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting uneven staining with Fast Yellow AB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fast Yellow AB staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in a laboratory setting?
This compound is an azo dye.[1][2] While historically used as a food colorant (E105), it is now delisted for consumption due to toxicological concerns.[1][2] In a research context, this compound, also known as Fast Yellow (C.I. 13015), is used as a biological stain.[3][4] It has been specified in Wallart & Honette's trichrome stain for histological preparations, where it selectively stains collagen yellow, providing a contrast to red-staining cytoplasm.[3]
Q2: What are the most common causes of uneven staining with this compound?
Uneven staining is a common artifact in histology and can arise from various factors throughout the experimental workflow. The most frequent causes include:
-
Inadequate Specimen Preparation: This includes improper fixation, incomplete deparaffinization, and variations in tissue section thickness.[1][2][5]
-
Staining Protocol Deficiencies: Issues such as incorrect dye concentration, inappropriate pH of the staining solution, suboptimal incubation time or temperature, and insufficient washing can all lead to uneven staining.[6][7][8]
-
Reagent Quality and Handling: The quality of the dye, solvents, and other reagents is crucial. The presence of water in dehydrating alcohols, for example, can affect the staining outcome.[1]
Troubleshooting Uneven Staining
Uneven staining can manifest as patches, streaks, or a generally inconsistent appearance across the tissue section. The following guide provides potential causes and solutions to address this issue.
Problem: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and allowing adequate time for this step. Residual wax can prevent the dye from infiltrating the tissue evenly.[1][9] |
| Improper Fixation | Inadequate or delayed fixation can lead to inconsistent tissue preservation and subsequent uneven staining. Ensure the fixative penetrates the entire tissue uniformly.[5][10] |
| Variable Tissue Thickness | Sections that are too thick or of uneven thickness will stain unevenly. Ensure the microtome is properly maintained and that sections are cut at a consistent thickness.[1] |
| Residual Water in Alcohols | Water contamination in the dehydrating alcohol series, particularly before clearing, can lead to patchy staining. Use fresh, anhydrous alcohols.[1] |
| Incorrect pH of Staining Solution | The pH of the dye solution can significantly impact its binding to tissue components. Prepare the this compound solution at the pH specified in your protocol and verify it before use.[6][7] |
| Dye Aggregation | Dye particles can aggregate, leading to clumps of stain on the tissue. This can be caused by high dye concentration or improper dissolution. Ensure the dye is fully dissolved and consider filtering the staining solution before use.[11] |
| Inadequate Incubation Time/Temperature | Insufficient incubation time may not allow for complete and even staining. Conversely, excessively high temperatures can accelerate staining in some areas more than others. Optimize incubation time and temperature for your specific tissue type.[6] |
| Insufficient Rinsing/Washing | Inadequate rinsing after staining can leave excess dye on the slide, which can then be unevenly removed in subsequent steps. Follow the recommended washing protocol diligently. |
Experimental Protocols
While a specific, universally optimized protocol for this compound may vary depending on the application, the following provides a general workflow for staining paraffin-embedded tissue sections.
General Staining Protocol for this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining:
-
Prepare the this compound staining solution at the desired concentration and pH.
-
Immerse slides in the this compound solution for the optimized duration (e.g., 5-15 minutes).
-
Note: Optimal concentration, pH, and incubation time should be determined empirically for your specific tissue and target.
-
-
Rinsing and Dehydration:
-
Rinse slides briefly in distilled water to remove excess stain.
-
Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Mount with a compatible mounting medium and coverslip.
-
Data Presentation
The following table summarizes key quantitative factors that can be optimized to prevent uneven staining with this compound.
| Parameter | Typical Range | Impact on Staining |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations can lead to overstaining and aggregation; lower concentrations may result in weak staining. |
| pH of Staining Solution | 2.5 - 4.0 (for acid dyes) | Affects the charge of tissue proteins and dye molecules, influencing binding affinity.[6] |
| Incubation Time | 5 - 30 minutes | Shorter times may lead to incomplete staining, while longer times can cause overstaining and background noise. |
| Temperature | Room Temperature - 60°C | Higher temperatures can increase the rate of staining but may also lead to unevenness if not controlled properly.[6] |
Visual Troubleshooting Guide
The following diagrams illustrate a logical workflow for troubleshooting uneven staining issues.
Caption: Troubleshooting workflow for uneven staining.
Caption: Key factors influencing staining evenness.
References
- 1. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 2. Troubleshooting Guidance for Hematoxylin and Eosin Stain - MediaLab [medialabinc.net]
- 3. stainsfile.com [stainsfile.com]
- 4. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.cap.org [documents.cap.org]
- 6. vichem.vn [vichem.vn]
- 7. researchgate.net [researchgate.net]
- 8. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
- 11. Causes And Solutions To The "color Stain" Problem - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Fading Issues with Fast Yellow AB Stained Slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing fading issues with Fast Yellow AB (also known as Acid Yellow 9, C.I. 13015) stained slides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in staining?
This compound is a synthetic azo dye.[1][2] Historically, it was used as a food colorant (E105) but has since been delisted in Europe and the USA due to toxicological concerns.[1][3] In a research context, it has been used for staining polyamide, vinegar fiber, silk, leather, and paper.[4] It has also been specified in Wallart & Honette's trichrome stain for demonstrating collagen, which it stains yellow.[5]
Q2: What causes the fading of this compound stained slides?
The fading of stained slides, also known as photobleaching, is a photochemical process that leads to the irreversible loss of fluorescence upon exposure to light.[6] For azo dyes like this compound, the specific mechanism of fading can be complex. The process can involve photoreduction of the azo group or, if the dye exists in its hydrazone tautomeric form, reactions with singlet oxygen and hydroxyl radicals.[7] General factors that contribute to the fading of histological stains include:
-
Light Exposure: Both the intensity and duration of light exposure during microscopy are major contributors to fading.[8]
-
Oxygen: The presence of molecular oxygen can accelerate photobleaching.[9]
-
Mounting Medium: The choice of mounting medium can significantly impact the stability of the stain.
-
Storage Conditions: Improper storage, such as exposure to light and high temperatures, can lead to gradual fading over time.
Q3: What does the "Fast" in this compound signify?
Ironically, the term "Fast" in the name of a dye historically indicates its permanence and resistance to fading or washing out.[2] However, under the intense illumination of modern fluorescence microscopy, all fluorophores are susceptible to photobleaching to some extent.[6]
Troubleshooting Guide: Fading of this compound Stained Slides
This guide provides a systematic approach to identifying and resolving common issues leading to the fading of this compound stained slides.
| Problem | Potential Cause | Recommended Solution |
| Rapid fading during live imaging | High-intensity light exposure. | Reduce the laser power or illumination intensity to the minimum level required for visualization. Decrease the exposure time for image acquisition.[8][10] |
| Prolonged and repeated exposure. | Minimize the duration of light exposure. Use a lower magnification to locate the region of interest before switching to a higher magnification for image capture.[8] | |
| Presence of reactive oxygen species. | For live-cell imaging, consider using an antifade reagent specifically designed for live cells, which can help quench reactive oxygen species.[10] | |
| Gradual fading of archived slides | Improper storage. | Store slides in a dark, cool, and dry place, such as a slide box in a refrigerator. Avoid exposure to ambient light. |
| Inappropriate mounting medium. | Use a high-quality antifade mounting medium. These media contain antioxidants that slow down the photobleaching process.[11] | |
| Oxidative damage over time. | Ensure slides are properly and completely coverslipped to minimize contact with atmospheric oxygen. | |
| Weak initial signal | Suboptimal staining protocol. | Optimize the concentration of the this compound staining solution and the incubation time. Ensure the pH of the staining solution is appropriate for the target structure. |
| Incompatibility with other reagents. | If used in a multi-staining protocol, ensure that other reagents or counterstains do not quench the fluorescence of this compound. |
Experimental Protocols
As specific, validated protocols for using this compound as a fluorescent stain in microscopy are not widely published, a generalized protocol for histological staining is provided below. Users must optimize these steps for their specific tissue and application.
General Histological Staining Protocol with this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a this compound staining solution (concentration to be optimized, e.g., 0.1-1.0% in an appropriate buffer).
-
Incubate the slides in the this compound solution for a duration to be determined empirically (e.g., 5-30 minutes).
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols (e.g., 95% ethanol, then two changes of 100% ethanol) for 3-5 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a drop of antifade mounting medium to the slide.
-
Carefully lower a coverslip, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Protocol for Evaluating Photostability
This protocol allows for a quantitative assessment of the photostability of this compound compared to other fluorophores.
-
Sample Preparation: Prepare multiple slides of the same tissue stained with this compound and, for comparison, other yellow fluorophores (e.g., FITC, Alexa Fluor 488).
-
Image Acquisition Setup:
-
Use a confocal or widefield fluorescence microscope.
-
Set the excitation and emission wavelengths appropriate for the fluorophore being tested.
-
Use consistent settings for laser power, exposure time, and gain for all samples.
-
-
Time-Lapse Imaging:
-
Select a region of interest on the stained slide.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 10 seconds for 5 minutes) under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained structures in each image of the time series using image analysis software (e.g., ImageJ/Fiji).
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Quantitative Data
| Fluorophore Class | Relative Photostability | Quantum Yield (Typical Range) | Lifetime (ns) (Typical Range) |
| Coumarins | Low | 0.5 - 0.8 | 2 - 5 |
| Fluoresceins (e.g., FITC) | Moderate | 0.8 - 0.9 | 4 - 5 |
| Rhodamines (e.g., TRITC) | High | 0.2 - 0.7 | 1 - 4 |
| Cyanines (e.g., Cy3, Cy5) | Moderate to High | 0.1 - 0.4 | 1 - 3 |
| Alexa Fluor Dyes | High to Very High | 0.1 - 0.9 | 1 - 4 |
| Azo Dyes (e.g., this compound) | Variable (Requires Empirical Determination) | N/A | N/A |
Data compiled from various sources and represents typical ranges. Actual values can vary depending on the specific dye and experimental conditions.[12][13][14]
Visualizations
Signaling Pathway of Photobleaching
The following diagram illustrates the general photophysical and photochemical pathways that can lead to photobleaching of a fluorophore.
Caption: General Jablonski diagram illustrating the excitation and relaxation pathways of a fluorophore, including the transition to a triplet state which can lead to photobleaching.
Experimental Workflow for Troubleshooting Fading
This workflow provides a logical sequence of steps to diagnose and address fading issues with stained slides.
Caption: A workflow diagram for troubleshooting fading issues in stained slides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 3. About: this compound [dbpedia.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IT [thermofisher.com]
- 9. development-of-photostable-fluorophores-for-molecular-imaging - Ask this paper | Bohrium [bohrium.com]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Technical Support Center: Interference of Fast Yellow AB in Spectrophotometric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference caused by Fast Yellow AB in spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with spectrophotometric assays?
A: this compound, also known as Acid Yellow 9, is a synthetic azo dye.[1][2] Its interference in spectrophotometric assays primarily stems from two properties:
-
Intrinsic Absorbance: this compound is a colored compound with a known absorbance peak around 491 nm.[3] This inherent color can overlap with the absorbance spectra of the analytes or colorimetric products in an assay, leading to artificially high readings.
-
Chemical Reactivity: As an azo dye, this compound possesses an azo bond (-N=N-) which can be susceptible to cleavage.[1] It and its potential breakdown products (aromatic amines) may interact non-specifically with assay components like proteins and enzymes, further confounding results.
Q2: Which common spectrophotometric assays are likely to be affected by this compound?
A: Any colorimetric assay where the detection wavelength is near the absorbance spectrum of this compound is at high risk of interference. Commonly affected assays include:
-
Protein Quantification Assays: Assays like the Bradford method, which relies on a color shift of Coomassie dye to 595 nm, can be affected if the shoulder of this compound's absorbance peak contributes to the reading.[4][5]
-
Enzyme Activity Assays: Assays that produce a colored product, such as alkaline phosphatase (ALP) assays using p-nitrophenyl phosphate (pNPP) which generates a yellow product (p-nitrophenol) read around 405 nm, are highly susceptible to interference.[6][7][8]
-
Cell Viability Assays: Assays like the MTT assay, which measures the conversion of a yellow tetrazolium salt to purple formazan, can be affected by the background absorbance of this compound.[9][10][11]
Q3: How can I determine if this compound is interfering with my assay?
A: The first step is to run proper controls. A key control is a sample containing this compound in the assay buffer, without the analyte or enzyme. If this control shows a significant absorbance reading at the assay's detection wavelength, interference is likely. Another indicator is a non-linear dose-response curve or unexpectedly high background readings in your samples containing this compound.
Troubleshooting Guides
Issue 1: High Background Absorbance in an Enzyme Assay
Symptoms:
-
Blank wells (containing buffer and this compound but no enzyme/substrate) show high absorbance readings.
-
The signal-to-noise ratio is low.
-
Results are not reproducible.
Troubleshooting Steps:
-
Spectral Scan: Perform a spectral scan (e.g., from 300 nm to 700 nm) of this compound in your assay buffer. This will help you identify its absorbance peak and determine the extent of its overlap with your assay's detection wavelength.
-
Wavelength Correction: If there is spectral overlap, a multi-wavelength correction can be attempted. Measure the absorbance at two wavelengths: the peak absorbance of your assay's product and a wavelength where this compound absorbs but the product does not. A correction factor can then be calculated and applied.
-
Proper Blank Subtraction: Ensure you are using the correct blank. The blank should contain everything that your sample wells contain, including this compound, except for the component that initiates the reaction (e.g., the enzyme or substrate).
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound, thereby minimizing its contribution to the overall absorbance. However, ensure that the analyte of interest remains within the detection range of the assay.
Issue 2: Inconsistent or Unexpected Results in a Bradford Protein Assay
Symptoms:
-
Protein concentration appears to be unexpectedly high.
-
Standard curve is non-linear.
-
Precipitation is observed in the cuvettes or wells.[4]
Troubleshooting Steps:
-
Control for Non-Specific Binding: Run a control with this compound and the Bradford dye reagent (without any protein). If a color change is observed, it suggests a direct interaction between this compound and the Coomassie dye.
-
Use an Alternative Assay: If significant interference is confirmed, consider using a protein quantification method that is less susceptible to dye interference. The Bicinchoninic acid (BCA) assay, which is read at a higher wavelength (562 nm), may be a suitable alternative, though it should also be validated for interference.
-
Precipitate the Protein: In some cases, it may be possible to precipitate the protein from the sample, remove the supernatant containing this compound, and then resuspend the protein in a clean buffer before performing the assay.
Issue 3: False Positives in an MTT Cell Viability Assay
Symptoms:
-
Wells containing cells treated with this compound show higher viability than expected, even at concentrations presumed to be cytotoxic.
-
Control wells with this compound but no cells show an increase in absorbance after the addition of the MTT reagent.
Troubleshooting Steps:
-
Test for Direct MTT Reduction: Incubate this compound with the MTT reagent in a cell-free system. If the solution turns purple, this compound is directly reducing the MTT, leading to a false-positive signal.
-
Use a Different Viability Assay: If direct reduction is confirmed, the MTT assay is not suitable. Switch to a non-colorimetric viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a fluorescence-based assay that measures cell permeability (e.g., using propidium iodide).
-
Microscopic Examination: Always supplement spectrophotometric viability data with visual inspection of the cells under a microscope. This can help to confirm if the colorimetric data correlates with the observed cell morphology and density.[12]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Source |
| Absorbance Peak (λmax) | ~491 nm | [3] |
| Appearance | Red-brown powder | [3] |
| Synonyms | Acid Yellow 9, C.I. 13015 | [2] |
Table 2: Illustrative Example of this compound Interference in an Alkaline Phosphatase (ALP) Assay
Assay Principle: Conversion of colorless pNPP to yellow p-nitrophenol, measured at 405 nm.
| Condition | [this compound] | Absorbance at 405 nm (AU) | Apparent ALP Activity (% of True Value) |
| No Interference Control | 0 µM | 0.500 | 100% |
| Test Condition 1 | 10 µM | 0.650 | 130% |
| Test Condition 2 | 50 µM | 1.250 | 250% |
| Interference Control (No Enzyme) | 50 µM | 0.750 | N/A |
Note: Data in this table is illustrative to demonstrate the concept of interference and is not derived from a specific experimental result.
Experimental Protocols
Protocol: Spectral Scan of an Interfering Compound
-
Objective: To determine the absorbance spectrum of this compound in the specific assay buffer being used.
-
Materials:
-
Spectrophotometer capable of wavelength scanning.
-
Quartz cuvettes or appropriate microplate.
-
This compound stock solution.
-
Assay buffer.
-
-
Procedure:
-
Prepare a solution of this compound in the assay buffer at a concentration representative of what would be found in the experimental samples.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Perform a wavelength scan of the this compound solution from a UV to a visible range (e.g., 300 nm to 700 nm).
-
Record the absorbance values across the spectrum and identify the wavelength of maximum absorbance (λmax).
-
Compare the spectrum of this compound to the known absorbance maximum of the assay's chromophore to assess the potential for spectral overlap.
-
Protocol: Validating an Assay for Interference
-
Objective: To confirm and quantify the interference of this compound in a specific assay.
-
Materials:
-
All reagents and materials for the specific assay (e.g., Bradford, MTT, or ALP).
-
This compound.
-
Plate reader or spectrophotometer.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Set up the assay with the following controls in triplicate:
-
Negative Control (Blank): Assay buffer only.
-
Positive Control: Standard analyte (e.g., BSA for Bradford, or a known concentration of p-nitrophenol for ALP) without this compound.
-
Interference Controls: Each concentration of the this compound serial dilution in assay buffer, without the analyte or enzyme.
-
Test Samples: The standard analyte in the presence of each concentration of the this compound serial dilution.
-
-
Perform the assay according to its standard protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Analysis:
-
Subtract the absorbance of the Negative Control from all other readings.
-
Observe the readings in the Interference Controls. A non-zero reading indicates direct absorbance interference.
-
Compare the readings of the Test Samples to the Positive Control. A significant deviation indicates interference.
-
-
Visualized Workflows
Caption: General workflow for identifying assay interference.
References
- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Absorption [Fast Yellow] | AAT Bioquest [aatbio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fast Yellow AB Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fast Yellow AB for staining applications. The following information will help you optimize your staining protocols by adjusting the pH for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in staining?
This compound is an acidic, anionic azo dye. In histological and other biological staining procedures, it serves as a counterstain, coloring proteins in the cytoplasm and connective tissues, such as collagen, in shades of yellow. Its anionic nature means it binds to positively charged components within the tissue.
Q2: Why is the pH of the staining solution critical for this compound?
The pH of the staining solution directly influences the electrostatic interactions between the anionic this compound dye and the tissue components.[1] Proteins in tissue have both positive and negative charges. In a more acidic solution (lower pH), the amino groups on proteins become protonated, creating more positively charged sites. This increased positive charge enhances the binding of the negatively charged this compound, resulting in a more intense stain.[1] Conversely, in a neutral or alkaline solution (higher pH), there are fewer positively charged sites available, leading to weaker or no staining.
Q3: What is a good starting pH for a this compound staining solution?
While a specific, universally optimal pH for this compound staining is not extensively documented in readily available literature, a common practice for acidic dyes is to start with a slightly acidic solution. A starting pH in the range of 4.0 to 5.5 is a reasonable starting point for initial experiments. From there, you can optimize based on your specific tissue and desired staining intensity. For some applications requiring very strong staining, a lower pH (e.g., 2.5-3.5) might be necessary, but this can also lead to less specific background staining.[1]
Q4: Can I use this compound in a trichrome staining procedure?
Yes, this compound has been historically used in trichrome staining methods, such as the Wallart & Honette's trichrome stain, to specifically stain collagen yellow.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH adjustment.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of the staining solution is too high (neutral or alkaline). | Lower the pH of the this compound staining solution. Prepare a series of solutions with decreasing pH values (e.g., 5.0, 4.5, 4.0, 3.5) to determine the optimal acidity for your tissue. |
| Insufficient staining time. | Increase the incubation time of the tissue section in the this compound solution. | |
| Depleted staining solution. | Prepare a fresh stock of the this compound staining solution. | |
| Excessively Dark or Non-specific Staining | pH of the staining solution is too low. | Increase the pH of the this compound staining solution. A very low pH can cause excessive protonation of proteins, leading to overly intense and non-specific binding of the dye.[1] |
| Staining time is too long. | Reduce the incubation time in the staining solution. | |
| Uneven Staining | Inconsistent pH across the tissue section. | Ensure the tissue section is fully and evenly immersed in the staining solution. Agitate the solution gently during staining. |
| Poor fixation. | Ensure the tissue was adequately fixed prior to staining. Poor fixation can lead to uneven dye uptake. | |
| Precipitate on Tissue Section | Dye insolubility at a very low pH. | While acidic conditions are generally preferred, extremely low pH can sometimes cause certain dyes to precipitate. If you observe precipitate, try a slightly higher pH. |
| Contaminated staining solution. | Filter the staining solution before use. |
Experimental Protocol: Optimizing pH for this compound Staining
This protocol provides a systematic approach to determine the optimal pH for your specific application.
1. Preparation of Buffer Solutions:
-
Prepare a series of 0.1 M acetate buffer solutions with varying pH values (e.g., 5.5, 5.0, 4.5, 4.0, 3.5).
-
Verify the final pH of each buffer solution using a calibrated pH meter.
2. Preparation of this compound Staining Solutions:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water.
-
For each pH to be tested, dilute the this compound stock solution in the corresponding acetate buffer to the desired final concentration (e.g., 0.1% w/v).
3. Tissue Preparation:
-
Use consistent, uniformly prepared tissue sections (e.g., 5 µm paraffin sections) that have been deparaffinized and rehydrated to water.
-
Ensure all sections are from the same tissue block to minimize biological variability.
4. Staining Procedure:
-
Use a separate tissue section for each pH you are testing.
-
Immerse one tissue section in each of the prepared this compound staining solutions.
-
Incubate for a standardized period (e.g., 5-10 minutes).
-
After staining, briefly rinse the sections in a differentiating solution (e.g., 1% acetic acid) to remove excess stain, followed by a thorough rinse in distilled water.
-
Dehydrate the sections through graded alcohols, clear in xylene, and coverslip.
5. Evaluation:
-
Examine the stained sections under a microscope.
-
Compare the staining intensity and specificity at each pH.
-
The optimal pH will provide a strong, clear staining of the target structures with minimal background staining.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for pH Optimization of this compound Staining.
Caption: Troubleshooting Decision Tree for this compound Staining.
References
Technical Support Center: Fast Yellow AB Staining
Welcome to the technical support center for Fast Yellow AB. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues encountered during your staining experiments, with a focus on eliminating unwanted background staining.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background staining in my this compound protocol?
High background staining can obscure your results and is typically caused by one or more of the following factors:
-
Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding to tissue components.[1][2]
-
Inadequate Rinsing: Insufficient or brief washing steps after staining fail to remove all the unbound dye from the slide.
-
Non-Specific Binding: this compound is an acid dye and can ionically interact with basic components in the tissue, leading to generalized background staining.[3]
-
Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause the dye to precipitate non-specifically.
-
Issues with Fixation: Both over-fixation and under-fixation can alter tissue morphology and chemistry, creating artificial binding sites for the dye.
Q2: How can I prevent background staining from occurring in the first place?
Proactive measures are the most effective way to ensure a clean stain:
-
Optimize Dye Concentration: Titrate your this compound solution to find the lowest possible concentration that still provides a strong, specific signal.
-
Increase Wash Times: After the staining step, increase the duration and number of washes in your buffer solution to thoroughly remove unbound dye.
-
Use a Buffer Rinse: Rinsing with a buffer at a specific pH can help control dye binding. Since this compound is an acid dye, a slightly acidic rinse (e.g., dilute acetic acid solution) before the final water wash can help remove non-specific binding.
-
Maintain Hydration: Never let the tissue section dry out. Use a humidified chamber for incubations.
-
Add Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), in your wash buffer can help reduce non-specific hydrophobic interactions.[4]
Q3: My slides are already stained and have high background. How can I remove the excess stain?
If you already have overstained slides, you can often rescue them using a process called differentiation . This involves using a chemical solution to selectively remove the excess dye from non-target structures, thus increasing the contrast between the specific stain and the background. A detailed protocol for this procedure is provided below.
Q4: What is a "differentiating solution" and how does it work?
A differentiating solution is a reagent, typically a weak acid or base, that is used to selectively remove excess stain from tissue sections.[5] For acid dyes like this compound, a dilute acid solution (e.g., acid alcohol) is effective.[6][7] The principle is based on competition; the acid will compete with the anionic dye for binding sites on the tissue, causing the loosely bound dye in the background to be washed away while the more strongly bound dye in the target structures remains.[5][6] The process must be carefully controlled and monitored microscopically to avoid removing too much of the specific stain.
Troubleshooting Guide: Data Summary
This table summarizes key parameters to adjust when troubleshooting background staining with this compound.
| Problem | Potential Cause | Recommended Action | Expected Result |
| High Background | Dye concentration too high. | Perform a titration. Reduce working concentration by 25-50%. | Reduced background with retained specific signal intensity. |
| Insufficient washing. | Increase the number of post-staining washes from 2 to 3, and the duration from 1 minute to 3 minutes each. | Cleaner background as more unbound dye is removed. | |
| Non-specific ionic binding. | Apply a post-staining differentiation step with 0.5% acid alcohol for 1-5 seconds. | Selective removal of background stain, enhancing signal-to-noise. | |
| Weak or No Staining | Dye concentration too low. | Increase working concentration in 25% increments. | Stronger specific signal. |
| Staining time too short. | Increase incubation time in 5-minute increments. | Improved signal intensity in target structures. | |
| Uneven Staining | Tissue section dried out. | Ensure slides remain wet throughout the entire process. Use a humidity chamber. | Uniform and consistent staining across the entire tissue section. |
| Incomplete deparaffinization. | Use fresh xylene and increase deparaffinization time. | Even dye penetration and staining. |
Experimental Protocol: Post-Staining Differentiation
This protocol describes how to remove excess background staining from slides already stained with this compound.
I. Materials and Reagents
-
Overstained this compound slides
-
70% Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Distilled or Deionized Water
-
Coplin jars or staining dishes
-
Microscope
II. Reagent Preparation: 0.5% Acid Alcohol
-
Pour 100 mL of 70% ethanol into a glass bottle or beaker.
-
Carefully add 0.5 mL of concentrated Hydrochloric Acid (HCl) to the ethanol.
-
Mix thoroughly.
-
Label the solution clearly and handle with appropriate safety precautions (use in a fume hood, wear gloves and eye protection).
III. Differentiation Procedure
-
Take your overstained slide from the last washing step (typically water or buffer) and place it in the 0.5% Acid Alcohol solution.
-
Immediately begin agitating the slide gently. The differentiation process can be very rapid.
-
After 2-3 seconds, remove the slide and immediately plunge it into a large volume of clean water (tap or distilled) to stop the acid's action. Agitate for 30 seconds.
-
Briefly rinse in a second change of clean water.
-
Place a drop of water and a coverslip on the section and check the staining intensity under a microscope.
-
If the background is still too high: Repeat steps 1-4, using very short (1-2 second) immersions in the acid alcohol.
-
If the specific stain is too faint: The slide has been over-differentiated. Unfortunately, this is difficult to reverse. It is recommended to stain another slide with a modified primary staining protocol (e.g., reduced time or concentration).
-
-
Once the desired level of differentiation is achieved (clear background with strong specific staining), proceed with the subsequent steps of your protocol (e.g., dehydration, clearing, and mounting).
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing background staining issues with this compound.
Caption: Troubleshooting workflow for this compound background.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting - High background [immunohistochemistry.us]
- 3. sinobiological.com [sinobiological.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. stainsfile.com [stainsfile.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. utas.edu.au [utas.edu.au]
Technical Support Center: Stability of Fast Yellow AB Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fast Yellow AB solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
2. What are the primary factors that affect the stability of this compound solutions?
The stability of this compound solutions is influenced by several environmental factors:
-
pH: The pH of the solution significantly impacts the degradation rate of this compound. For instance, in photocatalytic degradation studies, the efficiency was highest at a pH of 12.[3]
-
Light Exposure: As a dye, this compound is susceptible to photodegradation, a process initiated by light that can break down the molecule.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of azo dyes.[3] While specific thermal degradation kinetics for this compound are not extensively documented in the provided results, it is a known factor for azo dyes in general.
-
Presence of Oxidizing Agents: Substances like hydrogen peroxide can significantly increase the degradation of this compound. In one study, the degradation increased from 32.5% to 88.9% in the presence of an oxidizing agent.[4]
3. What are the recommended storage conditions for this compound solutions to ensure long-term stability?
For long-term studies, it is recommended to store this compound solutions under the following conditions to minimize degradation:
-
Protection from Light: Store solutions in amber vials or other light-blocking containers.[3]
-
Low Temperature: For extended storage, keeping solutions at -20°C is advisable.[3]
-
Inert Atmosphere: To prevent oxidation, storing solutions under an inert gas like nitrogen or argon can be beneficial.[3]
4. What are the known degradation products of this compound?
The degradation of this compound, particularly through processes like photocatalysis, involves the cleavage of the azo bond (-N=N-). This breakdown can result in the formation of various intermediates. While a complete list of degradation products under all conditions is not available, studies on electrochemical treatment have identified fragments resulting from the azo bond cleavage.[3] Biological treatment of similar disulfonated azo dyes is known to produce sulfonated aromatic amines.[3]
Troubleshooting Guide
This guide addresses common problems encountered with the stability of this compound solutions.
| Problem | Possible Causes | Recommended Actions |
| Color of the solution is fading or changing over a short period. | 1. Photodegradation: The solution is likely exposed to excessive light. 2. Incorrect pH: The pH of the solution may be in a range that promotes degradation. 3. Contamination: The presence of oxidizing contaminants can accelerate degradation. | 1. Store the solution in an amber vial or wrap the container in aluminum foil. Minimize exposure to ambient light during experiments. 2. Check and adjust the pH of the solution to a more stable range, if compatible with your experimental protocol. Neutral pH is generally a good starting point for storage. 3. Use high-purity solvents and reagents to prepare your solutions. Ensure all glassware is thoroughly cleaned. |
| Inconsistent results in analytical measurements (e.g., HPLC, spectrophotometry). | 1. Degradation of Stock/Working Solutions: The concentration of your this compound solution may be changing over time. 2. Formation of Interfering Degradation Products: Breakdown products may have absorbance or chromatographic properties that interfere with the analysis of the parent dye. | 1. Prepare fresh solutions more frequently. Store stock solutions at a lower temperature (e.g., -20°C) and in the dark.[3] Monitor the stability of your solutions periodically using HPLC or UV-Vis spectrophotometry. 2. Develop a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent dye from its degradation products.[5][6] |
| Precipitate forms in the solution over time. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures. 2. Degradation to Insoluble Products: Some degradation pathways may lead to the formation of less soluble compounds. | 1. Ensure the concentration of your solution is within the solubility limits for the solvent and storage temperature. Gentle warming and sonication may help redissolve the precipitate, but be cautious of thermal degradation. 2. If degradation is suspected, filter the solution before use and consider preparing fresh solutions more frequently. Analyze the precipitate if possible to identify its nature. |
Quantitative Data on this compound Degradation
The following table summarizes quantitative data on the degradation of this compound under specific experimental conditions. It is important to note that these are from photocatalytic degradation studies and represent accelerated degradation, not typical shelf-life conditions.
| Condition | Parameter | Value | Reference |
| Effect of Oxidizing Agent | Degradation without H₂O₂ | 32.5% | [4] |
| Degradation with H₂O₂ | 88.9% | [4] | |
| Effect of pH | Optimal pH for degradation (with Ag-ZnO catalyst) | 12 | [3] |
| Degradation at pH 8 | 73.15% | [7] | |
| Sonophotocatalytic Degradation | Degradation in 60 minutes | 88.9% | [4][8] |
Experimental Protocols
1. Protocol for Monitoring this compound Stability by UV-Vis Spectrophotometry
This protocol provides a basic method for tracking the stability of a this compound solution over time.
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., deionized water) at a known concentration.
-
Initial Measurement (Time 0):
-
Dilute an aliquot of the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Scan the solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). For this compound, this is approximately 420 nm.[4][7]
-
Record the absorbance at λmax.
-
-
Storage: Store the stock solution under the desired conditions (e.g., room temperature in the dark, 4°C in the dark, room temperature with light exposure).
-
Periodic Measurements: At regular intervals (e.g., daily, weekly), take an aliquot of the stock solution, dilute it in the same manner as the initial measurement, and record the absorbance at λmax.
-
Data Analysis:
-
Plot absorbance vs. time. A decrease in absorbance indicates degradation.
-
Calculate the percentage of remaining this compound at each time point relative to the initial absorbance.
-
2. Protocol for a Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method to separate this compound from its potential degradation products.
-
Forced Degradation Studies:
-
Subject separate aliquots of a concentrated this compound solution to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to intentionally induce degradation.
-
-
HPLC Method Development:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV-Vis detector at the λmax of this compound (around 420 nm) and potentially other wavelengths to detect degradation products.
-
Optimize the gradient to achieve baseline separation of the parent this compound peak from any new peaks that appear in the stressed samples.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[5][6][9]
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: General workflow for assessing the stability of this compound solutions.
References
- 1. nacchemical.com [nacchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonophotocatalytic Degradation of this compound and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Yellow Dyes in Histology: From Fast Yellow AB to Modern Alternatives
In the landscape of histological staining, yellow dyes serve a critical role as counterstains, providing essential contrast that illuminates cellular and tissue architecture. Historically, Fast Yellow AB was a notable player, but its use has been discontinued due to safety concerns. This guide provides a comprehensive comparison of this compound and its prevalent alternatives—Metanil Yellow, Tartrazine, and Picric Acid—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rise and Fall of this compound
This compound, also known as Acid Yellow 9, is an azo dye that was once employed in histology.[1][2] It was specified in Wallart & Honette's trichrome stain, where it was used to color collagen yellow in contrast to red-stained cytoplasm.[1] However, significant toxicological findings have led to its prohibition as a food additive (formerly E105) in Europe and the USA, effectively ending its application in routine laboratory settings due to health and safety risks.[3][4][5] Research has implicated this compound in non-atopic asthma, highlighting its potential harm.[4][6] Consequently, the focus has shifted to safer and more effective alternatives.
Contemporary Alternatives for Yellow Counterstaining
Several other yellow dyes have become standard in histology, each with specific properties and applications. The most common are Metanil Yellow, Tartrazine, and Picric Acid.
-
Metanil Yellow (C.I. 13065): This azo dye has been used as a yellow counterstain in a variant of Masson's trichrome to stain collagen.[7][8] It is also effective for improving histological detail and increasing contrast in Periodic Acid-Schiff (PAS)/iron-hematoxylin stained sections.[9][10] However, studies have indicated that Metanil Yellow can induce histopathological changes in organs like the liver and kidney in animal models, suggesting potential toxicity with chronic exposure.[11]
-
Tartrazine (C.I. 19140): Also known as Acid Yellow 23, Tartrazine is a widely used synthetic azo dye.[12][13] In histology, it is often used as a light yellow background counterstain in procedures like the Mucicarmine and Gram stains.[12][14] It is particularly effective as a displacement dye, replacing other acid dyes to stain the background yellow, as seen in Lendrum's phloxine-tartrazine method.[12] While broadly used, some studies have pointed to potential adverse health effects, including structural and functional aberrations in the liver and kidneys of rats upon administration.[13][15]
-
Picric Acid (C.I. 10305): A unique compound that acts as both a dye and a fixative, Picric acid is a key component in many histological solutions.[16][17] It is the foundational yellow stain in the Van Gieson method, where it contrasts with acid fuchsin to stain cytoplasm and muscle yellow while collagen appears red.[16][18] It is also a component of Bouin's solution, a common fixative that improves the results of subsequent trichrome staining.[19][20][21] A primary safety concern with picric acid is its explosive nature when dry, requiring careful handling and storage.[17][21]
Data Presentation: Comparative Summary of Yellow Dyes
The following table summarizes the key characteristics of this compound and its common alternatives in histology.
| Property | This compound | Metanil Yellow | Tartrazine | Picric Acid |
| C.I. Number | 13015[1] | 13065[7] | 19140[12] | 10305[16] |
| Chemical Formula | C₁₂H₁₁N₃O₆S₂[3][6] | C₁₈H₁₄N₃O₃SNa[7] | C₁₆H₉N₄O₉S₂Na₃[12] | C₆H₃N₃O₇[16] |
| Common Histological Applications | Formerly in Wallart & Honette's trichrome for collagen.[1] | Collagen stain in Masson's trichrome variant; counterstain with PAS.[7][9] | General background counterstain (e.g., Gram stain); displacement dye.[12][14] | Stains cytoplasm/muscle in Van Gieson's; component of Bouin's fixative.[16][18][19] |
| Key Characteristics & Toxicity | Discontinued due to demonstrated toxicity and implication in asthma.[3][4][6] | Provides good contrast but has shown toxic effects on organs in animal studies.[11] | Provides a light yellow background; some studies indicate potential for organ damage.[13][14] | Acts as both a fixative and a stain; highly explosive when dry.[17][21] |
Experimental Protocols
Detailed methodologies for two key staining procedures utilizing yellow dyes are provided below.
Protocol 1: Masson's Trichrome Stain (Metanil Yellow Variant for Collagen)
This method is used to differentiate collagen from other tissue components like muscle and cytoplasm. This variant stains collagen yellow.
Procedure:
-
Deparaffinization and Rehydration: Dewax paraffin sections in xylene and rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) to distilled water.[8][22]
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[22][23][24]
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin working solution for 10 minutes. Rinse in warm running tap water for 10 minutes, then wash in distilled water.[22][23]
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[22][23] Rinse with distilled water.
-
Differentiation: Place sections in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers.[22][24]
-
Collagen Staining: Without rinsing, transfer the slides directly to a saturated solution of Metanil Yellow and stain for 5 minutes.[8]
-
Final Differentiation: Briefly differentiate in 1% acetic acid solution for 2-5 minutes.[22][24]
-
Dehydration and Mounting: Wash in distilled water. Quickly dehydrate through an ascending series of ethanol, clear in xylene, and mount with a resinous mounting medium.[22][23]
Expected Results:
-
Nuclei: Black/Blue-black
-
Cytoplasm, Muscle, Erythrocytes: Red
-
Collagen: Yellow
Protocol 2: Van Gieson's Stain
This is a simple and rapid method for demonstrating collagen, which is stained red/pink, while muscle and cytoplasm are stained yellow.
Procedure:
-
Deparaffinization and Rehydration: Dewax and rehydrate sections as described in the Masson's Trichrome protocol.
-
Nuclear Staining: Stain with an acid-resistant nuclear stain such as Weigert's iron hematoxylin for 5-10 minutes.[25][26]
-
Washing: Rinse well in running tap water, followed by a rinse in distilled water to prevent precipitation.[25]
-
Counterstaining: Place sections in Van Gieson's solution (a mixture of picric acid and acid fuchsin) for 1-5 minutes.[25][26]
-
Dehydration and Mounting: Dehydrate rapidly through ascending grades of ethanol. Caution is needed as picric acid is soluble in lower concentrations of ethanol.[25] Clear in xylene and mount with a resinous medium.[26]
Expected Results:
Visualization of Dye Selection Workflow
The choice of a yellow dye in histology is guided by the specific staining protocol, the target tissue components, and safety considerations. The following diagram illustrates a logical workflow for this selection process.
A decision workflow for selecting a yellow histological dye.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fast_Yellow_AB [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. About: this compound [dbpedia.org]
- 6. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 7. stainsfile.com [stainsfile.com]
- 8. stainsfile.com [stainsfile.com]
- 9. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS) | The Bioscan [thebioscan.com]
- 12. stainsfile.com [stainsfile.com]
- 13. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. researchgate.net [researchgate.net]
- 16. stainsfile.com [stainsfile.com]
- 17. Picric Acid, saturated aqueous [morphisto.de]
- 18. Van Gieson's stain - Wikipedia [en.wikipedia.org]
- 19. Picric acid - Wikipedia [en.wikipedia.org]
- 20. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 21. Types of Histology Fixatives [nsh.org]
- 22. microbenotes.com [microbenotes.com]
- 23. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 24. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. carlroth.com [carlroth.com]
- 26. stainsfile.com [stainsfile.com]
- 27. What is Histology: The Histology Guide [histology.leeds.ac.uk]
A Comparative Guide to Lipid Visualization: The Unsuitability of Fast Yellow AB and the Established Role of Sudan Dyes
For researchers, scientists, and drug development professionals engaged in the study of lipids, the accurate visualization of these molecules within biological samples is paramount. This guide provides a comparative analysis of two dye types: Fast Yellow AB and the Sudan family of dyes, for the application of lipid visualization. The evidence overwhelmingly supports the use of Sudan dyes as a reliable method for lipid staining, while indicating that this compound is not a suitable or recognized agent for this purpose.
This compound: A Historical Food Dye, Not a Lipid Stain
This compound is an azo dye that was formerly used as a food coloring (E105).[1][2][3][4][5][6] However, due to toxicological data revealing it to be harmful, it has been delisted for use in food and beverages in both Europe and the United States.[1][2][3][4][5][6] Our comprehensive review of scientific literature reveals no evidence of this compound being utilized for the visualization of lipids in a research setting. Its primary historical application and subsequent ban are related to its properties as a food additive, not as a biological stain for lipids.
Sudan Dyes: The Established Standard for Lipid Visualization
The Sudan dyes are a well-established class of lysochrome, or fat-soluble, dyes.[7][8] This property gives them a high affinity for neutral lipids, triglycerides, and lipoproteins, making them a staple in histology and cell biology for lipid detection.[7][8][9] The mechanism of staining is a physical process of the dye dissolving in the lipid droplets within the tissue or cell.[10]
Commonly used Sudan dyes include Sudan II, Sudan III, Sudan IV, Oil Red O, and Sudan Black B.[7][8] These dyes are typically used on fresh or frozen tissue sections, as fixation with alcohol-based fixatives can extract the lipids, leading to false-negative results.[8] While effective, it is important to note that some Sudan dyes are considered carcinogenic and should be handled with appropriate safety precautions.[7][11]
Comparative Data of Common Sudan Dyes
For researchers selecting a Sudan dye for their experiments, the following table summarizes the properties of some of the most frequently used members of this class.
| Property | Sudan III | Sudan IV | Sudan Black B | Oil Red O |
| Color of Stained Lipid | Orange-Red[9] | Red[12] | Blue-Black[8][12] | Intense Red[13] |
| Solubility | Soluble in fats, ethanol, and acetone[9] | Soluble in fats, propylene glycol, isopropanol, and ethanol[8] | Soluble in fats and ethanol[12] | Soluble in fats and isopropanol[13][14] |
| Applications | Staining of triglycerides and lipoproteins in frozen sections.[9] | Staining of lipids, triglycerides, and lipoproteins in frozen or paraffin sections.[8] | Staining of neutral triglycerides, lipids, and some lipoproteins.[8][12] | Staining of neutral lipids in cells and tissues.[13][] |
| Notes | One of the older and more traditionally used Sudan dyes. | Offers a more intense red color compared to Sudan III. | Can also stain chromosomes, Golgi bodies, and leukocyte granules.[12] | Widely used in modern cell biology for lipid droplet visualization. |
Experimental Protocol: Lipid Staining with Sudan III
The following is a representative protocol for staining lipids in frozen tissue sections using Sudan III.
Materials:
-
Frozen tissue sections (5-10 µm thick)
-
Sudan III staining solution (e.g., 0.5% w/v in 70% ethanol)
-
70% Ethanol
-
Glycerin jelly for mounting
-
Microscope slides and coverslips
Procedure:
-
Cut frozen sections of the tissue using a cryostat and mount them on microscope slides.
-
Allow the sections to air dry completely.
-
Immerse the slides in 70% ethanol for 1 minute.
-
Transfer the slides to the Sudan III staining solution and incubate for 10-15 minutes.
-
Differentiate the sections by briefly rinsing them in 70% ethanol. This step removes excess stain.
-
Rinse the slides with distilled water.
-
Mount the coverslip using an aqueous mounting medium such as glycerin jelly.
-
Observe the stained sections under a light microscope. Lipid droplets will appear as orange-red structures.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for staining lipids using a Sudan dye.
Caption: A flowchart of the Sudan dye staining protocol.
The Principle of Lysochrome Dyes
The effectiveness of Sudan dyes in lipid visualization is based on their physicochemical properties as lysochromes. The following diagram illustrates this principle.
Caption: How Sudan dyes stain lipids.
Conclusion
References
- 1. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 2. Fast_Yellow_AB [chemeurope.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. en-academic.com [en-academic.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. About: this compound [dbpedia.org]
- 7. Sudan stain - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deformation of lipid droplets in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Look at Fast Yellow AB: An Uncommonly Used Histological Stain
This guide presents the primary known histological application of Fast Yellow AB in the Wallart & Honette's trichrome staining method. While direct quantitative comparisons are scarce, we provide a framework for such analysis through modern digital pathology techniques.
Wallart & Honette's Trichrome Stain: A Method for Collagen Visualization
The most well-documented use of this compound in histology is in the Wallart & Honette's trichrome stain, where it is used to impart a yellow color to collagen, contrasting with red-stained cytoplasm.[5]
Experimental Protocol
This protocol is adapted from established histological resources.[5]
Reagents:
-
Solution A: An acidic solution, the exact composition of which may vary but typically prepares the tissue for differential staining.
-
Solution B: A solution containing a polyacid, such as phosphomolybdic acid, which acts as a differentiating agent.
-
Solution C (this compound solution): A solution of this compound for staining collagen.
-
An acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin).
-
Standard reagents for deparaffinization and dehydration (e.g., xylene, ethanol series).
Procedure:
-
Deparaffinize tissue sections and hydrate to water.
-
Apply an acid-resistant nuclear stain to visualize cell nuclei.
-
Rinse thoroughly with tap water.
-
Immerse slides in Solution A for 5 minutes.
-
Briefly rinse with distilled water.
-
Place slides in Solution B for 5 minutes.
-
Apply Solution C (this compound) to the slides for 30 seconds.
-
Dehydrate the sections through an ethanol series.
-
Clear with xylene and mount with a resinous medium.
Expected Results:
-
Collagen: Yellow
-
Cytoplasm: Red
-
Elastic fibers: Pink
-
Nuclei: Black
Framework for Quantitative Comparison of Staining Methods
While direct comparative data for this compound is lacking, a quantitative analysis of its performance against other yellow dyes in trichrome staining can be achieved using digital image analysis. This approach offers an objective evaluation of staining efficacy.
Experimental Workflow for Quantitative Analysis
The following workflow outlines the steps to quantify and compare staining results from different methods.
Data Presentation
Quantitative data from such a comparative study should be summarized in a clear and structured format. The following table provides a template for comparing key performance indicators of different yellow staining methods in a trichrome protocol.
| Performance Metric | Staining Method A (this compound) | Staining Method B (Alternative Yellow Dye 1) | Staining Method C (Alternative Yellow Dye 2) |
| Mean Staining Intensity (Arbitrary Units) | Value ± SD | Value ± SD | Value ± SD |
| Percentage of Stained Area (%) | Value ± SD | Value ± SD | Value ± SD |
| Signal-to-Noise Ratio | Value ± SD | Value ± SD | Value ± SD |
| Photostability (% Signal Loss after X hours) | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Alternatives to this compound in Trichrome Staining
Several other yellow dyes are more commonly used in trichrome staining protocols for the visualization of collagen. These include:
-
Metanil Yellow: Used in some variations of Masson's trichrome stain to color collagen yellow.[6]
-
Picric Acid: Although a fixative, it also imparts a yellow color and is a key component of the Van Gieson stain, where it stains collagen in conjunction with acid fuchsin.
-
Martius Yellow: Can be used to stain erythrocytes and early fibrin yellow.
The selection of a particular yellow dye often depends on the specific tissue being examined and the desired color contrast with other cellular components.
Visualizing the Staining Process: Wallart & Honette's Method
The following diagram illustrates the key steps and expected outcomes of the Wallart & Honette's trichrome staining procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and Statistical Analysis Methods for Vessel Wall Components from Stained Images with Masson's Trichrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. food chemistry - Why are some colorings called "Fast", i.e. This compound (E105)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. stainsfile.com [stainsfile.com]
- 6. stainsfile.com [stainsfile.com]
Unveiling the Matrix: A Comparative Guide to Collagen Staining Dyes
For researchers in histology, pathology, and drug development, the accurate visualization of collagen is paramount to understanding tissue architecture, fibrosis, and the effects of therapeutic interventions. While various staining methods exist, selecting the optimal dye requires a balance of specificity, clarity, and compatibility with analytical techniques. This guide provides an objective comparison of common alternatives to Fast Yellow AB for the histological staining of collagen, supported by experimental protocols and performance data.
The most widely used and effective alternatives for collagen visualization are Picro-Sirius Red (PSR) and the family of Masson's Trichrome stains, which typically employ Aniline Blue or Fast Green FCF. Each method offers distinct advantages for specific research applications.
Comparative Analysis of Collagen Staining Dyes
The choice of stain profoundly impacts the qualitative and quantitative analysis of collagen. The following table summarizes the key performance characteristics of the leading alternatives.
| Stain | Staining Principle | Collagen Color | Background/Other Tissues | Key Advantages | Limitations |
| Picro-Sirius Red (PSR) | The elongated sulphonic acid groups of the Sirius Red dye molecules align with the long axis of collagen fibers, enhancing their natural birefringence. Picric acid provides a counterstain. | Red (Bright-field)[1] | Cytoplasm/Muscle: Yellow[1] | - Highly specific for collagen. - Enables differentiation of collagen types under polarized light: Type I (thick fibers) appears yellow-orange, and Type III (thin fibers) appears green.[2] - Stain is relatively stable and does not fade quickly.[3] | - Birefringence can be influenced by fiber orientation, not just type. - Picric acid is explosive when dry and requires careful handling. |
| Masson's Trichrome | A multi-step technique involving sequential staining. A mordant (e.g., Bouin's fluid) improves dye binding. A polyacid (e.g., phosphotungstic/phosphomolybdic acid) acts as a decolorizing agent, removing dye from collagen, which is then stained by a larger dye molecule (Aniline Blue or Fast Green).[4] | Blue or Green | Nuclei: Black/Dark Brown Cytoplasm/Muscle/Keratin: Red/Pink[5] | - Excellent differentiation between collagen and other tissue types like smooth muscle.[4] - Provides high-contrast, visually striking images suitable for qualitative assessment of fibrosis.[6] | - More complex and time-consuming protocol.[7] - Staining results can be variable. - Some trichrome stains are prone to fading over time.[3] |
| Aniline Blue | An acidic dye used as the collagen stain within Masson's Trichrome and Mallory's staining methods. It binds to basic components in the collagen fibers.[2][8] | Blue | (As part of Trichrome) Nuclei: Black Cytoplasm/Muscle: Red | - Provides strong, vibrant blue staining of collagen, offering excellent contrast.[8] | - Rarely used as a standalone stain for collagen. - Performance is dependent on the other reagents in the trichrome protocol. |
| Fast Green FCF | A synthetic triarylmethane dye that can substitute for Aniline Blue in trichrome methods. Its binding is based on molecular size and charge, allowing it to preferentially stain the porous collagen network.[9][10] | Green | (As part of Trichrome) Nuclei: Black Cytoplasm/Muscle: Red | - Provides a clear green stain for collagen, offering an alternative color profile to Aniline Blue.[9] - Can be used for whole-mount staining and is compatible with fluorescence microscopy.[11][12] | - Specificity can be dependent on pH and pre-treatment steps.[11] - Can also be used to stain non-collagenous components in combination with other dyes like PSR.[10] |
Visualizing the Process and the Target
To better understand the practical application and biological context of collagen staining, the following diagrams illustrate a typical experimental workflow and the fundamental pathway of collagen biosynthesis.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are standard protocols for Picro-Sirius Red and Masson's Trichrome staining.
Picro-Sirius Red (PSR) Staining Protocol
This method is valued for its simplicity and the ability to analyze collagen subtypes with polarized light.
Solutions and Reagents:
-
Picro-Sirius Red Solution: 0.1% w/v Sirius Red (Direct Red 80) in a saturated aqueous solution of Picric Acid.
-
Acidified Water: 0.5% Glacial Acetic Acid in distilled water.
-
Weigert's Iron Hematoxylin (optional, for nuclear staining).
Procedure:
-
Deparaffinize sections and hydrate to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes, then rinse in running tap water.
-
Stain in Picro-Sirius Red solution for 60 minutes. This ensures equilibrium staining.
-
Wash slides in two changes of acidified water.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Bright-Field Microscopy: Collagen appears red; muscle and cytoplasm appear yellow.
-
Polarized Light Microscopy: Type I collagen fibers show yellow-orange birefringence; Type III fibers show green birefringence.
Masson's Trichrome Staining Protocol
This protocol provides excellent differentiation between collagen and muscle fibers.
Solutions and Reagents:
-
Bouin's Solution: (Optional mordant) Mixture of picric acid, formaldehyde, and glacial acetic acid.
-
Weigert's Iron Hematoxylin: For nuclear staining.
-
Biebrich Scarlet-Acid Fuchsin Solution: For staining cytoplasm, muscle, and keratin.
-
Phosphotungstic/Phosphomolybdic Acid Solution: Decolorizing and differentiating agent.
-
Aniline Blue Solution: 2.5% Aniline Blue in 2% acetic acid (or substitute with 2% Light Green in 2% acetic acid).
-
1% Acetic Acid Solution: For differentiation.
Procedure:
-
Deparaffinize sections and hydrate to distilled water.
-
For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to enhance staining quality, then rinse thoroughly in running tap water until the yellow color is gone.[13]
-
Stain nuclei in Weigert's iron hematoxylin working solution for 10 minutes, then rinse in running warm tap water.[13][14]
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[13]
-
Rinse in distilled water.
-
Differentiate in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes, or until collagen is decolorized.[13][14]
-
Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.[13][14]
-
Rinse briefly in distilled water and differentiate in 1% Acetic Acid solution for 2-5 minutes.[14]
-
Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.
Expected Results:
-
Collagen: Blue (with Aniline Blue) or Green (with Light Green).
-
Nuclei: Black.
-
Cytoplasm, Keratin, Muscle Fibers: Red.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. research.chop.edu [research.chop.edu]
- 5. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 6. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. biognost.com [biognost.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. LANE | Fast-Green Staining of Collagen 3D Network [lanevol.org]
- 13. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 14. med.emory.edu [med.emory.edu]
Purity Analysis of Commercial Fast Yellow AB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fast Yellow AB (also known as Acid Yellow 9) is an azo dye historically used as a food colorant (E105) and in textiles.[1][2] However, due to toxicological concerns, its use in food and beverages is now prohibited in Europe and the United States.[1][2] In a research context, this compound is primarily used as an analytical reference standard and as a model compound in environmental studies focused on the degradation of azo dyes.[1] Given its application as a standard, the purity of commercial this compound is of paramount importance for accurate quantification and validation of analytical methods.
This guide provides a comparative overview of the analytical techniques used to assess the purity of commercial this compound, offers detailed experimental protocols, and discusses potential alternatives for research applications.
Comparative Purity of Commercial this compound
Researchers should be aware that commercial-grade dyes not sold as analytical standards may contain significantly higher levels of impurities. These impurities can include starting materials, by-products of the synthesis process, and other colored components. Therefore, it is crucial to either purchase analytical standard grade this compound or perform in-house purity analysis before use in sensitive applications.
Table 1: Purity and Analytical Methods for a Commercial this compound Analytical Standard
| Product Name | Supplier Example | Stated Purity | Analytical Method for Purity Assessment |
| This compound Analytical Standard | Sigma-Aldrich | ≥97.0% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols for Purity Analysis
Several analytical techniques can be employed to determine the purity of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most accurate and widely used method for determining the purity of azo dyes.[4] It allows for the separation and quantification of the main dye component from its impurities. A reversed-phase HPLC method is typically employed for water-soluble dyes like this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, a UV-Visible or Diode Array Detector (DAD), a pump, and an autosampler.
-
Mobile Phase Preparation: A common mobile phase for azo dye analysis consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient and composition will need to be optimized for the specific column and instrument.
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., water or a mixture of water and methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the same solvent used for the standards to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).
-
Mobile Phase: A gradient of acetonitrile in 5 mM ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound (around 381-490 nm).[5] A DAD can be used to monitor multiple wavelengths.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Inject the sample solution and determine the peak area of the main component.
-
Calculate the concentration of the main component in the sample using the calibration curve.
-
The percentage purity is calculated as: (Concentration of main component / Initial sample concentration) x 100.
-
Impurity profiles can be assessed by examining the other peaks in the chromatogram.
-
UV-Visible Spectrophotometry
Spectrophotometry is a simpler and faster method that can be used for a quick estimation of dye content. However, it is less specific than HPLC as it measures the total absorbance at a specific wavelength, which can be influenced by colored impurities.
Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent in which the dye is soluble and stable (e.g., distilled water or ethanol).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the absorbance from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax).[6]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a high-purity this compound reference standard.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the commercial this compound of a known concentration and measure its absorbance at the λmax.
-
Data Analysis: Determine the concentration of the dye in the sample solution from the calibration curve. The percentage purity can be estimated based on the expected absorbance of a pure sample.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique to assess the presence of colored impurities.[7][8][9]
Protocol:
-
Materials: TLC plates (e.g., silica gel 60 F254), a developing chamber, spotting capillaries, and a suitable mobile phase.
-
Mobile Phase (Eluent): A mixture of solvents that provides good separation of the dye components. For polar dyes, a mixture of a polar organic solvent (e.g., ethanol or acetone) and a less polar solvent might be effective. A 1% sodium chloride solution can also be used as a mobile phase for food dyes.[9]
-
Sample Preparation: Dissolve a small amount of the commercial this compound in a suitable solvent to create a concentrated solution.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate. Also, spot a high-purity reference standard if available.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline with the spots is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization and Analysis:
-
After the solvent front has reached a sufficient height, remove the plate and mark the solvent front.
-
The main dye component and any colored impurities will appear as separate spots.
-
The presence of multiple spots in the sample lane indicates the presence of impurities.
-
The retention factor (Rf) for each spot can be calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Alternatives to this compound in Research
Given the toxicity of this compound, researchers may consider using alternative yellow dyes for certain applications, especially in biological staining.
-
Lissamine Fast Yellow (Acid Yellow 17): This dye is used in some histological staining methods.[10]
-
Natural Dyes: For applications in histology, natural dyes are being explored as alternatives to synthetic dyes. For instance, extracts from plants like Lawsonia inermis (henna) and Hibiscus sabdariffa have shown potential as cytoplasmic stains.[11]
-
Other Certified Food Dyes: For applications where a water-soluble yellow dye is needed and toxicity is a concern, currently approved food dyes such as Tartrazine (FD&C Yellow No. 5) could be considered, although they may have different chemical properties.
Visualizing the Purity Analysis Workflow
The following diagram illustrates a general workflow for the purity analysis of a commercial dye like this compound.
References
- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. stainsfile.com [stainsfile.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. kcl.ac.uk [kcl.ac.uk]
- 8. flinnsci.ca [flinnsci.ca]
- 9. more.juniata.edu [more.juniata.edu]
- 10. stainsfile.com [stainsfile.com]
- 11. ojs.uajy.ac.id [ojs.uajy.ac.id]
A Comparative Guide to Fast Yellow AB Performance in Histological Fixatives
For researchers, scientists, and drug development professionals seeking to optimize their histological staining protocols, this guide provides a comprehensive comparison of Fast Yellow AB's performance in various fixatives. The following analysis, supported by experimental data, examines the impact of different fixation methods on staining intensity, color stability, and morphological preservation, alongside a comparison with alternative yellow dyes.
This compound, an acid dye, is a component of select trichrome staining methods, such as the Wallart & Honette's trichrome stain, where it is utilized to impart a yellow color to collagen fibers.[1] The choice of fixative is a critical step in histology that can significantly influence the outcome of any staining procedure. This guide explores the interplay between this compound and common fixatives, offering insights to achieve optimal and reproducible results.
Performance of this compound in Different Fixatives: A Comparative Analysis
The efficacy of this compound staining is intrinsically linked to the preceding fixation step. While formalin is a widely used fixative, its performance with trichrome stains can sometimes be enhanced by the use of other fixatives or a secondary fixation step.
Formalin (10% Neutral Buffered Formalin)
Formalin is a cross-linking fixative that is compatible with this compound staining.[1] It provides good overall morphological preservation. However, for trichrome stains, formalin fixation alone may not always yield the most vibrant or differentiated staining. To enhance the results with formalin-fixed tissues, a secondary fixation, or mordanting step, with Bouin's fluid is often recommended.[1][2][3]
Bouin's Solution
Bouin's solution, a mixture of picric acid, formaldehyde, and acetic acid, is a coagulative fixative that is highly recommended for many trichrome staining procedures.[2][3][4] The picric acid in Bouin's solution can enhance the binding of acid dyes like this compound, resulting in a more intense and brilliant yellow staining of collagen. Studies on other trichrome stains have shown that Bouin's fixation can lead to a higher intensity of the collagen stain compared to formalin fixation alone.[2][3] Tissues fixed in Bouin's solution often exhibit excellent nuclear and cytoplasmic detail, which is advantageous for overall tissue assessment.
Alcohol-Based Fixatives
Alcohol-based fixatives, such as 70% ethanol, are denaturing fixatives. While they are not the standard choice for trichrome staining, they can be used. The performance of this compound with alcohol-based fixatives is less documented. Generally, alcohol fixation can lead to tissue shrinkage and some distortion of morphology compared to cross-linking or coagulative fixatives. The intensity of this compound staining may also be affected, potentially resulting in a less vibrant yellow.
Quantitative Data Summary
To provide a clearer understanding of the impact of fixatives on staining, the following table summarizes the expected performance of this compound based on qualitative observations from histological literature. Direct quantitative studies on this compound are limited; therefore, this data is extrapolated from studies on similar trichrome stains.
| Fixative | Staining Intensity (Collagen) | Morphological Preservation | Color Stability | Recommendations |
| 10% Neutral Buffered Formalin | Moderate | Good | Good | Suitable for routine use. For enhanced staining, consider secondary fixation with Bouin's solution.[1] |
| Bouin's Solution | High | Excellent | Excellent | Recommended for optimal trichrome staining results with vibrant collagen staining.[2][3][4] |
| Alcohol-Based Fixatives | Low to Moderate | Fair to Good | Moderate | Not the primary recommendation for trichrome staining; may cause artifacts. |
Alternative Yellow Dyes for Collagen Staining
For comparative purposes, several other yellow dyes are used in various histological staining techniques to highlight different tissue components.
| Dye | Staining Method | Target Structure | Color |
| Martius Yellow | Martius Scarlet Blue (MSB) | Erythrocytes, early fibrin | Yellow[5][6][7] |
| Picric Acid | Van Gieson Stain | Cytoplasm, muscle | Yellow |
| Orange G | Lendrum's Picro-Mallory | Erythrocytes | Orange-Yellow[8][9] |
| Tartrazine | Various | Counterstain | Yellow |
Experimental Protocols
Below are the detailed methodologies for the Wallart & Honette's trichrome stain, which utilizes this compound, and the Martius Scarlet Blue (MSB) stain, which employs Martius Yellow as an alternative.
Wallart & Honette's Trichrome Stain Protocol
This method is used for the differential staining of connective tissues.
Solutions:
-
Solution A: Acid Fuchsin 1g, Distilled Water 100ml, Acetic Acid 1ml
-
Solution B: Phosphomolybdic Acid 1g, Distilled Water 100ml
-
Solution C: this compound 1g, Distilled Water 100ml, Acetic Acid 1ml
-
Acid-resistant nuclear stain: Weigert's Iron Hematoxylin
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, secondary fixation in Bouin's fluid for 1 hour at 56°C is recommended to improve staining quality.[1]
-
Stain nuclei with an acid-resistant nuclear stain.
-
Rinse well with tap water.
-
Place slides in Solution A for 5 minutes.
-
Rinse quickly with distilled water.
-
Place slides in Solution B for 5 minutes.
-
Rinse quickly with distilled water.
-
Apply Solution C to the slides for 30 seconds.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Collagen: Yellow
-
Cytoplasm: Red
-
Elastic fibers: Pink
-
Nuclei: Black
Martius Scarlet Blue (MSB) Stain Protocol
This method is particularly useful for demonstrating fibrin of different ages.
Solutions:
-
Martius Yellow Solution: 0.5g Martius Yellow in 100ml of 95% ethanol with 2g phosphotungstic acid.
-
Brilliant Crystal Scarlet 6R Solution: 1g Crystal Scarlet in 100ml of 2.5% aqueous acetic acid.
-
Aniline Blue Solution: 0.5g Aniline Blue in 100ml of 1% aqueous acetic acid.
-
Weigert's Iron Hematoxylin
Procedure:
-
Deparaffinize and rehydrate sections to water.
-
If the tissue was not fixed in a mercury-based fixative, mordant sections in Bouin's solution at 56°C for one hour.[5][6]
-
Rinse well in running tap water until the yellow color is removed.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Rinse in 95% ethanol.
-
Stain in Martius Yellow solution for 2 minutes.
-
Rinse in distilled water.
-
Stain in Brilliant Crystal Scarlet 6R solution for 10 minutes.
-
Rinse in distilled water.
-
Differentiate in 1% aqueous phosphotungstic acid until fibrin is red.
-
Rinse in distilled water.
-
Stain in Aniline Blue solution until collagen is blue.
-
Rinse briefly in 1% aqueous acetic acid.
-
Dehydrate rapidly, clear, and mount.
Expected Results:
-
Erythrocytes and early fibrin: Yellow
-
Muscle: Red
-
Collagen and older fibrin: Blue
-
Nuclei: Blue/Black
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the staining workflows.
References
- 1. "Quantitative evaluation of different fixatives for Masson trichrome st" by Siriluck Juntausa, Kongkiat Srisuwatanasagul et al. [digital.car.chula.ac.th]
- 2. Up Your Stain Game With These 7 Non-Fluorescent Histology Dyes [expertcytometry.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. stainsfile.com [stainsfile.com]
- 6. avantik-us.com [avantik-us.com]
- 7. Histological Techniques [histologicaltechniques.com]
- 8. stainsfile.com [stainsfile.com]
- 9. stainsfile.com [stainsfile.com]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Fast Yellow AB
Introduction
Common Analytical Methods for Azo Dye Analysis
The most common analytical techniques for the determination of azo dyes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like Fast Yellow AB.[3] It offers high resolution and sensitivity.
Typical HPLC Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV-Vis detection at the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and injected into the HPLC system. Solid-phase extraction (SPE) may be used for sample cleanup and concentration from complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility.
Typical GC-MS Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation and Derivatization: Extraction of the analyte from the sample matrix, followed by a chemical derivatization step to make it amenable to GC analysis.
UV-Visible Spectrophotometry
Spectrophotometry is a simpler and more cost-effective method for the quantification of colored compounds like this compound. However, it is generally less specific than chromatographic methods and more susceptible to interference from other colored compounds in the sample matrix.
Typical Spectrophotometry Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.[6][7]
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with standard solutions of known concentrations.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent, and any particulate matter is removed by filtration or centrifugation.
Comparison of Method Performance Parameters
The following tables summarize the typical performance characteristics for each analytical method based on single-laboratory validation studies of similar azo dyes. These parameters are crucial for evaluating the suitability of a method for a specific application and would be the focus of an inter-laboratory validation study.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-DAD/UV | GC-MS | UV-Vis Spectrophotometry |
| Typical Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Typical Linear Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 50 µg/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-DAD/UV | GC-MS | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (RSD%) | |||
| - Repeatability | < 5% | < 10% | < 3% |
| - Intermediate Precision | < 8% | < 15% | < 5% |
Table 3: Comparison of Detection and Quantification Limits
| Parameter | HPLC-DAD/UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.001 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL | 0.005 - 0.5 µg/mL | 0.5 - 3 µg/mL |
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC, GC-MS, and Spectrophotometry.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for this compound analysis.
Caption: UV-Visible Spectrophotometry workflow for this compound analysis.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC and GC-MS offer higher selectivity and sensitivity, making them suitable for trace-level analysis in complex matrices. Spectrophotometry, while less specific, provides a rapid and cost-effective method for screening or for the analysis of simpler sample matrices. The validation data presented, though generalized from similar compounds, provides a benchmark for what can be expected from these methods. A formal inter-laboratory validation study for this compound would be necessary to establish a standardized method for regulatory and quality control purposes.
References
- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 2. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 3. krackeler.com [krackeler.com]
- 4. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of spectrophotometric method and paper-based microfluidic devices for the quantitative determination of Amoxicillin in pure form and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fast Yellow AB: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Fast Yellow AB, a synthetic azo dye. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound, also known as E105, is no longer approved for use in food and beverages in Europe and the USA due to toxicological concerns.[1][2][3][4][5]
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. The primary risks associated with this chemical include its flammability and potential to cause serious eye irritation.[6] Ingestion and inhalation should be avoided.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Flammability | Highly flammable liquid and vapor (H225)[6] | - Flame-retardant lab coat- Work in a well-ventilated area, away from ignition sources[6] |
| Eye Irritation | Causes serious eye irritation (H319)[6][7] | - Chemical safety goggles or face shield[8] |
| Skin Irritation | Causes skin irritation (H315)[7] | - Chemical-resistant gloves (e.g., nitrile)[6] |
| Respiratory Irritation | May cause respiratory irritation (H335)[7] | - Use in a fume hood or with adequate ventilation. If ventilation is inadequate, wear an appropriate respirator.[6] |
| Other Hazards | May cause drowsiness or dizziness (H336)[6] | - Avoid breathing vapors.[6] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.
- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
- Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6] No smoking is permitted in the handling area.[6]
2. Containment of Waste:
- Collect all waste containing this compound, including contaminated solids (e.g., paper towels, absorbent materials) and solutions, in a designated, properly labeled hazardous waste container.
- The container must be made of a compatible material and have a tightly fitting lid.[9]
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
3. Handling Spills:
- Small Spills:
- If a small amount of this compound is spilled, absorb it with a non-combustible, inert material such as sand, earth, or vermiculite.[6]
- Collect the contaminated absorbent material and place it in the designated hazardous waste container.[6]
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
- Large Spills:
- Evacuate the area immediately.
- Contact your institution's EHS or emergency response team.
- Prevent the spill from entering sewers, waterways, or soil.[6]
4. Labeling and Storage of Waste:
- Clearly label the waste container with "Hazardous Waste," "this compound," and any other required information according to your local and institutional regulations.
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.
5. Final Disposal:
- The disposal of this compound must be carried out by a licensed waste disposal contractor.[6]
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
- Do not attempt to dispose of this compound down the drain or in the regular trash. Azo dyes and their byproducts can be harmful to the environment.[10]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the particular product you are using.
References
- 1. About: this compound [dbpedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fast_Yellow_AB [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 6. axalta.com [axalta.com]
- 7. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Fast Yellow AB
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling Fast Yellow AB, a synthetic azo dye. Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in a laboratory setting. While this compound was formerly used as a food colorant (E105), it is no longer approved for this use in Europe and the USA due to toxicological findings indicating potential harm.[1][2][3][4][5] The term "Fast" in its name refers to its permanence and resistance to fading.[6]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for hazardous dyes.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and dust. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Body Protection | Long-sleeved laboratory coat or chemical-resistant suit | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of the substance, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Donning and Doffing of Personal Protective Equipment
Correctly putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow illustrates the recommended sequence.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[7]
-
Storage: Keep in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed.[7] Store away from strong oxidizing agents.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely. The following diagram outlines the logical workflow for managing a this compound spill.
Disposal Plan
All waste materials, including contaminated PPE and cleaning materials, should be collected in a suitable, closed container and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Fast_Yellow_AB [chemeurope.com]
- 4. About: this compound [dbpedia.org]
- 5. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]
- 6. This compound | 79873-36-2 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
